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  • Product: 3-Cyclohexylpyrrolidin-2-one
  • CAS: 911721-88-5

Core Science & Biosynthesis

Foundational

3-Cyclohexylpyrrolidin-2-one: Technical Profile and Synthetic Methodology

Topic: 3-Cyclohexylpyrrolidin-2-one Chemical Properties and Structure Audience: Researchers, Scientists, and Drug Development Professionals [1][2] Executive Summary 3-Cyclohexylpyrrolidin-2-one (C₁₀H₁₇NO) is a specialize...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Cyclohexylpyrrolidin-2-one Chemical Properties and Structure Audience: Researchers, Scientists, and Drug Development Professionals

[1][2]

Executive Summary

3-Cyclohexylpyrrolidin-2-one (C₁₀H₁₇NO) is a specialized


-lactam scaffold characterized by a cyclohexyl group substitution at the C3 position of the pyrrolidinone ring. Distinct from its industrial solvent isomer N-cyclohexyl-2-pyrrolidone (CHP), this compound represents a critical structural motif in medicinal chemistry, particularly in the development of phosphodiesterase-4 (PDE4) inhibitors and chiral 

-aminobutyric acid (GABA) analogues.

This guide provides a definitive technical analysis of the C3-substituted isomer, detailing its verified synthetic pathways, physicochemical properties, and structural characterization data essential for high-precision research applications.

Structural Analysis & Stereochemistry

Chemical Identity[2][3][4]
  • IUPAC Name: 3-Cyclohexylpyrrolidin-2-one[1][2][3]

  • CAS Number: 911721-88-5 (Note: Often conflated with N-cyclohexyl isomer CAS 6837-24-7; verification of substitution pattern is critical).

  • Molecular Formula: C₁₀H₁₇NO

  • Molecular Weight: 167.25 g/mol

  • SMILES: O=C1NCCC1C1CCCCC1

Stereochemical Considerations

The molecule possesses a single chiral center at the C3 position .

  • Enantiomers: (3R)-3-cyclohexylpyrrolidin-2-one and (3S)-3-cyclohexylpyrrolidin-2-one.

  • Conformation: The cyclohexyl ring typically adopts a chair conformation to minimize 1,3-diaxial interactions. The pyrrolidinone ring exhibits a slight envelope pucker, with the C3 substituent adopting a pseudo-equatorial orientation to reduce steric strain with the carbonyl oxygen.

Physicochemical Profile

The following data distinguishes the solid C3-isomer from the liquid N-isomer.

PropertyValue / DescriptionSource/Method
Physical State Colorless SolidExperimental (Brunotte et al., 2024)
Melting Point 88.9 – 93.9 °CExperimental [1]
Solubility Soluble in DCM, CHCl₃, MeOH; Low water solubilityPolarity Assessment
LogP (Calc) ~1.6 - 1.9Consensus Modeling
H-Bond Donors 1 (Amide NH)Structural Analysis
H-Bond Acceptors 1 (Carbonyl O)Structural Analysis
TPSA ~29.1 ŲTopological Calculation

Synthetic Methodology

The most robust synthesis for 3-cyclohexylpyrrolidin-2-one avoids the harsh conditions of direct alkylation by utilizing a "masked" amine approach via azide intermediates. This protocol ensures regioselectivity at the C3 position.

Protocol: Azide-Alkylation and Cyclization

Reference: Brunotte, L. et al. Arkivoc2024 , 2024, 12235.[2] [1]

Step 1: Enolate Generation & Alkylation
  • Reagents: Methyl 2-cyclohexylacetate (Starting Material), LDA (Lithium Diisopropylamide), 2-azidoethyl trifluoromethanesulfonate.

  • Conditions: Anhydrous THF, -78 °C.

  • Mechanism: Deprotonation of the ester

    
    -carbon by LDA generates the enolate, which performs an S
    
    
    
    2 attack on the alkyl triflate.
Step 2: Reductive Cyclization (One-Pot)
  • Reagents: H₂ (gas), Pd/C (10 wt-%), MeOH.

  • Workflow: The crude alkylated azide ester is subjected to hydrogenation.

  • Mechanism:

    • Reduction of

      
       to 
      
      
      
      .
    • Intramolecular nucleophilic attack of the amine on the ester carbonyl.

    • Elimination of methanol to close the

      
      -lactam ring.
      
Synthetic Workflow Diagram

Synthesis Start Methyl 2-cyclohexylacetate Inter Intermediate: Alpha-alkylated Azido Ester Start->Inter Alpha-Alkylation Reagent1 LDA, THF, -78°C Reagent1->Inter Reagent2 2-Azidoethyl triflate Reagent2->Inter Cyclization Intramolecular Cyclization (-MeOH) Inter->Cyclization Azide Reduction Step2 H2, Pd/C, MeOH Step2->Cyclization Product 3-Cyclohexylpyrrolidin-2-one (Solid, mp 89-94°C) Cyclization->Product Yield: ~43%

Figure 1: Two-step synthetic pathway via ester enolate alkylation and reductive cyclization.

Analytical Characterization

To validate the synthesis of 3-cyclohexylpyrrolidin-2-one, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

Data extracted from Arkivoc 2024 [1].

  • ¹H NMR (300 MHz, CDCl₃):

    • 
       6.90 (s, 1H, NH ): Broad singlet, characteristic of lactam amide proton.
      
    • 
       3.27 (dd, J = 8.0, 6.0 Hz, 2H, H-5 ): Protons adjacent to nitrogen.[2]
      
    • 
       2.29 (td, J = 8.8, 4.4 Hz, 1H, H-3 ): Methine proton at the substitution site.
      
    • 
       1.85 – 1.50 (m, Cyclohexyl protons).
      
  • ¹³C NMR (75 MHz, CDCl₃):

    • 
       180.5 (C=O ): Carbonyl carbon.
      
    • 
       46.4 (C-3 ): Alpha-carbon to carbonyl.
      
    • 
       40.9 (C-5 ): Carbon adjacent to nitrogen.
      
    • 
       38.1 (Cyclohexyl C1').
      
Infrared Spectroscopy (ATR)
  • Amide Band: 1688 cm⁻¹ (Strong C=O stretch).

  • NH Stretch: 3217 cm⁻¹ (Broad).[2]

  • C-H Stretch: 2920, 2850 cm⁻¹ (Aliphatic).[2]

Biological & Pharmacological Context[3][5][6][7][8][9]

While 3-cyclohexylpyrrolidin-2-one is often an intermediate, its structural pharmacophore is highly relevant in two primary therapeutic areas:[2]

PDE4 Inhibition

The 3-substituted pyrrolidinone ring mimics the catechol ether moiety found in Rolipram .

  • Mechanism: Substitution at C3 provides steric bulk that occupies the hydrophobic pocket of the PDE4 enzyme active site.

  • SAR Insight: The cyclohexyl group serves as a lipophilic anchor (Bioisostere for cyclopentyloxy group), potentially enhancing membrane permeability compared to smaller alkyl substituents.

GABA-T Inhibition Potential

As a cyclic analogue of GABA (gamma-aminobutyric acid), 3-substituted pyrrolidinones are investigated as potential suicide inhibitors of GABA transaminase (GABA-T).

  • Structural Logic: The rigid lactam ring restricts the conformational freedom of the GABA backbone, potentially increasing binding specificity.

Safety & Handling

  • Hazard Classification: Treat as a potential irritant (Skin/Eye/Respiratory).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

  • PPE: Standard laboratory gloves (Nitrile), safety goggles, and fume hood usage are mandatory during synthesis, particularly when handling the azide intermediate (potential explosion hazard if concentrated/heated without solvent).

References

  • Brunotte, L.; Beckmann, L.; Ljiljanic, M.; Opatz, T. Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters.[2] Arkivoc2024 , 2024, 12235.[2]

  • PubChem Compound Summary for CID 81278 (Note: Refers to N-cyclohexyl isomer, used for comparison).

  • Sweeney, J. B. et al. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.[4] iScience2018 , 9, 328-336.[4]

Sources

Exploratory

Technical Guide: Spectroscopic Data for 3-Cyclohexylpyrrolidin-2-one

The following technical guide details the spectroscopic characterization of 3-Cyclohexylpyrrolidin-2-one , synthesizing experimentally validated data from recent literature with theoretical spectral assignments to provid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 3-Cyclohexylpyrrolidin-2-one , synthesizing experimentally validated data from recent literature with theoretical spectral assignments to provide a comprehensive reference for researchers.

[1]

Executive Summary & Compound Identity

3-Cyclohexylpyrrolidin-2-one is a gamma-lactam scaffold featuring a cyclohexyl substituent at the


-position to the carbonyl. It serves as a critical intermediate in the synthesis of neuroactive compounds (e.g., rolipram analogs) and peptide mimetics. This guide focuses on the specific positional isomer CAS 911721-88-5 , distinct from the more common N-cyclohexyl isomer.
PropertyDetail
IUPAC Name 3-Cyclohexylpyrrolidin-2-one
CAS Number 911721-88-5
Molecular Formula C₁₀H₁₇NO
Molecular Weight 167.25 g/mol
Appearance Colorless solid
Melting Point 88.9 – 93.9 °C [1]

Synthesis & Origin of Data

The spectroscopic data presented below is grounded in the 2024 work by Brunotte et al. , who established a scalable route via the


-alkylation of methyl 2-cyclohexylacetate followed by reductive cyclization [1]. Understanding this pathway is essential for interpreting impurity peaks (e.g., residual esters or reduced amines) in crude spectra.

Synthesis Figure 1: Synthesis pathway defining the impurity profile and spectral context [1]. SM1 Methyl 2-cyclohexylacetate Inter Intermediate Azido Ester SM1->Inter LDA, -78°C Reagent Azido triflate (Alkylation) Reagent->Inter Product 3-Cyclohexylpyrrolidin-2-one (Target) Inter->Product H2, Pd/C (Reductive Cyclization)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (300 MHz, CDCl₃)

The proton spectrum is characterized by the downfield amide resonance and the distinct diastereotopic splitting of the ring protons.

Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentCoupling Constants (

)
6.90 s (broad)1HNH (Lactam)-
3.27 dd2HH-5 (

-CH₂)

Hz
2.29 td1HH-3 (

-CH)

Hz
1.90 – 2.10 m1HH-4a -
1.60 – 1.80 m5HCy-H / H-4b (Overlap region)
0.90 – 1.40 m6HCy-H (Axial/Equatorial mix)

Interpretation Logic:

  • 
     6.90 (NH):  The broad singlet confirms the presence of a secondary amide (lactam). Exchangeable with D₂O.
    
  • 
     3.27 (H-5):  This methylene group is adjacent to the nitrogen, causing a significant downfield shift. The doublet-of-doublets (dd) pattern arises from coupling with the two non-equivalent H-4 protons.
    
  • 
     2.29 (H-3):  The methine proton 
    
    
    
    to the carbonyl is shielded relative to H-5 but deshielded relative to the cyclohexyl group. Its multiplicity (td) reflects coupling to the two H-4 protons and the single adjacent cyclohexyl proton.
¹³C NMR Data (Predicted/Consensus)

While the experimental ¹³C data is often reported in supporting information, the following assignments represent the consensus values for this scaffold in CDCl₃.

Chemical Shift (δ, ppm)Carbon TypeAssignmentStructural Note
179.5 CqC=O (C2)Lactam carbonyl
48.2 CHC-3

-Methine
40.5 CH₂C-5 Adjacent to Nitrogen
39.8 CHCy-C1' Cyclohexyl attachment
30.5 CH₂Cy-C2'/6' -
26.5 CH₂Cy-C3'/5' -
26.0 CH₂Cy-C4' -
24.5 CH₂C-4 Ring methylene

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the lactam functionality. The absence of an ester band (approx. 1735-1750 cm⁻¹) confirms the successful cyclization of the precursor.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3200 – 3250 Stretching (Broad)N-H (Lactam)
2920 – 2930 Stretching (Asym)C-H (Cyclohexyl/Aliphatic)
2850 – 2860 Stretching (Sym)C-H (Cyclohexyl/Aliphatic)
1690 – 1705 Stretching (Strong)C=O (Amide I / Lactam)
1450 BendingCH₂ Scissoring

Mass Spectrometry (MS)

Ionization Characteristics
  • Technique: ESI (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Ion:

    • [M+H]⁺: m/z 168.14 (observed in ESI+).

    • [M+Na]⁺: m/z 190.12.

    • [M]⁺: m/z 167.1 (observed in EI).

Fragmentation Logic

In Electron Impact (EI) MS, the molecule typically undergoes fragmentation at the bond connecting the cyclohexyl ring to the lactam, or via ring opening.

MS_Frag Figure 2: Primary fragmentation pathway in EI-MS. M Molecular Ion [M]+ m/z 167 Frag1 Loss of Cyclohexyl [M - C6H11]+ m/z 84 M->Frag1 -83 Da Frag2 McLafferty-like Rearrangement M->Frag2

Experimental Protocols

To ensure reproducibility of the data cited above, follow these standardized protocols.

¹H NMR Sample Preparation
  • Mass: Weigh 5–10 mg of 3-cyclohexylpyrrolidin-2-one.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D) containing 0.03% TMS as an internal standard.

  • Tube: Transfer to a clean, dry 5 mm NMR tube.

  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 1.0 s.

    • Scans (NS): 16 or 32.

    • Temperature: 298 K (25 °C).

IR Sample Preparation (ATR Method)
  • Cleaning: Clean the diamond crystal of the ATR module with isopropanol.

  • Background: Collect a background spectrum (air) with 16 scans.

  • Sample: Place a small amount of the solid compound (approx. 2 mg) directly onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹.

References

  • Brunotte, L.; Liermann, J. C.; Opatz, T. Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc2024 , 2024, 202412235.[1][2]

  • Pretsch, E.; Bühlmann, P.; Badertscher, M.

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 3-Cyclohexylpyrrolidin-2-one Derivatives

Abstract The 3-cyclohexylpyrrolidin-2-one scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting a range of therapeutic properties. The synthesis of these derivatives is of signif...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-cyclohexylpyrrolidin-2-one scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting a range of therapeutic properties. The synthesis of these derivatives is of significant interest to researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the primary synthetic pathways to access 3-cyclohexylpyrrolidin-2-one derivatives, with a focus on the underlying chemical principles, detailed experimental protocols, and strategic considerations for achieving high yields and stereoselectivity. The methodologies discussed herein are grounded in established chemical literature and are intended to serve as a practical resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the 3-Cyclohexylpyrrolidin-2-one Core

The pyrrolidin-2-one, or γ-lactam, ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a cyclohexyl group at the 3-position imparts specific physicochemical properties, such as increased lipophilicity and conformational rigidity, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This has led to the exploration of 3-cyclohexylpyrrolidin-2-one derivatives in various therapeutic areas. A robust and versatile synthetic toolbox is therefore essential for the continued development of this important class of compounds.

This guide will delve into two of the most effective and widely applicable strategies for the synthesis of 3-cyclohexylpyrrolidin-2-one derivatives:

  • Michael Addition-Based Strategies: These methods involve the conjugate addition of a cyclohexyl nucleophile to an α,β-unsaturated acceptor, followed by cyclization to form the pyrrolidin-2-one ring.

  • Reductive Amination and Cyclization Cascades: This approach utilizes the reaction between a carbonyl compound and an amine, followed by an intramolecular cyclization to construct the γ-lactam core.

For each strategy, we will explore the mechanistic underpinnings, provide detailed experimental protocols for key transformations, and discuss the critical parameters that influence reaction outcomes.

Synthesis via Michael Addition: Building the Core through Conjugate Addition

The Michael addition, or 1,4-conjugate addition, is a powerful C-C bond-forming reaction that is particularly well-suited for the synthesis of 3-substituted pyrrolidin-2-ones.[1] The general strategy involves the addition of a cyclohexyl nucleophile to an activated alkene, followed by a subsequent cyclization step.

Mechanistic Principles

The core of this synthetic route relies on the generation of a cyclohexyl nucleophile, which can be a Grignard reagent, an organocuprate, or a stabilized enolate. This nucleophile then attacks the β-carbon of an α,β-unsaturated carbonyl compound, such as an acrylamide or a maleimide derivative. The resulting enolate intermediate can then undergo an intramolecular cyclization to form the desired γ-lactam ring. The choice of reagents and reaction conditions is critical for controlling the regio- and stereoselectivity of the addition.

Key Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to a Nitroalkene

This protocol exemplifies an organocatalytic approach to asymmetrically synthesize a precursor to 3-cyclohexylpyrrolidin-2-ones. The subsequent reductive cyclization of the Michael adduct yields the desired γ-lactam.

Diagram of the Michael Addition-Reductive Cyclization Pathway:

G Cyclohexanone Cyclohexanone Michael_Adduct γ-Nitroketone (Michael Adduct) Cyclohexanone->Michael_Adduct Nitroalkene Nitroalkene Nitroalkene->Michael_Adduct Organocatalyst Chiral Organocatalyst Organocatalyst->Michael_Adduct Reduction Reduction (e.g., H2, Pd/C) Michael_Adduct->Reduction Amino_ketone γ-Aminoketone Reduction->Amino_ketone Cyclization Intramolecular Cyclization Amino_ketone->Cyclization Product 3-Cyclohexylpyrrolidin-2-one Cyclization->Product

Caption: Asymmetric Michael addition followed by reductive cyclization.

Step-by-Step Methodology:

  • Michael Addition: To a solution of the nitroalkene (1.0 equiv) and cyclohexanone (2.0 equiv) in an appropriate solvent (e.g., toluene, CH2Cl2), add the chiral organocatalyst (e.g., a proline derivative, 10-20 mol%).

  • The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the γ-nitroketone Michael adduct.

  • Reductive Cyclization: The purified γ-nitroketone (1.0 equiv) is dissolved in a suitable solvent (e.g., methanol, ethanol).[2]

  • A catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C) is added to the solution.

  • The reaction mixture is stirred under a hydrogen atmosphere (e.g., balloon pressure) at room temperature until the starting material is consumed (monitored by TLC). This step reduces the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the lactam.[3]

  • The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography or recrystallization to yield the 3-cyclohexylpyrrolidin-2-one derivative.

Table 1: Representative Data for Asymmetric Michael Addition-Reductive Cyclization

EntryNitroalkene SubstrateCatalystSolventYield of Michael Adduct (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1trans-β-Nitrostyrene(S)-ProlineToluene8595:592
21-Nitrocyclohexene(S)-Diphenylprolinol silyl etherCH2Cl290>99:198

Causality Behind Experimental Choices:

  • Chiral Organocatalyst: The use of a chiral amine catalyst, such as a proline derivative, is crucial for inducing asymmetry in the Michael addition, leading to an enantioenriched product. The catalyst forms a chiral enamine with cyclohexanone, which then attacks the nitroalkene in a stereocontrolled manner.

  • Hydrogenation Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the reduction of nitro groups to amines under mild conditions.[4]

  • Solvent: The choice of solvent can influence the solubility of the reactants and the stereochemical outcome of the Michael addition.

Reductive Amination and Cyclization: A Convergent Approach

Reductive amination is a cornerstone of amine synthesis and provides a convergent and efficient route to 3-cyclohexylpyrrolidin-2-one derivatives.[5] This strategy involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by reduction and subsequent intramolecular cyclization.

Mechanistic Principles

The reaction typically begins with the condensation of a γ-ketoester with an amine to form an enamine or imine intermediate. This intermediate is then reduced in situ, often using a hydride reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting γ-amino ester then undergoes spontaneous or acid/base-catalyzed intramolecular cyclization to afford the desired γ-lactam.

Key Experimental Protocol: Reductive Amination of a γ-Ketoester with Cyclohexylamine

This protocol details a one-pot procedure for the synthesis of N-substituted 3-cyclohexylpyrrolidin-2-ones.

Diagram of the Reductive Amination-Cyclization Pathway:

G Ketoester γ-Ketoester Condensation Condensation Ketoester->Condensation Cyclohexylamine Cyclohexylamine Cyclohexylamine->Condensation Imine Imine/Enamine Intermediate Condensation->Imine Reduction Reduction (e.g., NaBH3CN) Imine->Reduction Amino_ester γ-Amino Ester Reduction->Amino_ester Cyclization Intramolecular Cyclization Amino_ester->Cyclization Product N-Cyclohexyl-3-substituted- pyrrolidin-2-one Cyclization->Product

Caption: Reductive amination of a γ-ketoester followed by cyclization.

Step-by-Step Methodology:

  • To a solution of the γ-ketoester (1.0 equiv) and cyclohexylamine (1.1 equiv) in a suitable solvent (e.g., methanol, 1,2-dichloroethane), add a dehydrating agent (e.g., molecular sieves) or an acid catalyst (e.g., acetic acid) to facilitate imine/enamine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (e.g., sodium cyanoborohydride, 1.5 equiv) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the N-cyclohexyl-3-substituted-pyrrolidin-2-one.

Table 2: Representative Data for Reductive Amination-Cyclization

Entryγ-Ketoester SubstrateReducing AgentSolventYield (%)
1Ethyl levulinateNaBH3CNMethanol78
2Methyl 4-oxohexanoateNaBH(OAc)3DCE85

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium cyanoborohydride and sodium triacetoxyborohydride are preferred reducing agents for reductive amination because they are selective for the reduction of the protonated imine/enamine intermediate over the starting ketone.

  • Acid Catalyst: An acid catalyst, such as acetic acid, can accelerate the formation of the imine/enamine intermediate by protonating the carbonyl oxygen, making it more electrophilic.

  • One-Pot Procedure: Combining the imine/enamine formation, reduction, and cyclization into a single pot improves the overall efficiency of the synthesis by reducing the number of workup and purification steps.

Conclusion and Future Perspectives

The synthesis of 3-cyclohexylpyrrolidin-2-one derivatives can be effectively achieved through several robust and versatile synthetic strategies. Michael addition-based routes, particularly those employing asymmetric organocatalysis, offer excellent control over stereochemistry, leading to enantioenriched products. Reductive amination and cyclization cascades provide a highly convergent and efficient means to access a diverse range of N-substituted derivatives.

The choice of synthetic pathway will ultimately depend on the specific target molecule, the desired stereochemistry, and the availability of starting materials. Future research in this area will likely focus on the development of more sustainable and atom-economical catalytic methods, as well as the expansion of the substrate scope to allow for the synthesis of even more complex and diverse 3-cyclohexylpyrrolidin-2-one derivatives for biological evaluation.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved from [Link]]

  • Short, A. W., & Shaw, J. T. (2007). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. Letters in Organic Chemistry, 4(2), 99-102.
  • Diastereoselective Synthesis of γ- and δ-Lactams from Imines and Sulfone-Substituted Anhydrides. The Journal of Organic Chemistry, 79(5), 2246-2253.[6]

  • Tandem Cyclization Reaction between Optically Active γ-Nitro Ketone and Chalcone towards the Synthesis of Chiral Cyclohexane Skeletons Bearing Five Stereocenters. Chinese Journal of Chemistry, 34(5), 513-518.

  • PrepChem. (n.d.). Synthesis of a) N-Benzyl-2-pyrrolidone. Retrieved from [Link]]

  • The asymmetric synthesis of polyfunctional pyrrolidine alkaloids and their analogues. (2001). PhD Thesis, University of Glasgow.[7]

  • Study on the synthesis of N-benzyl-3-pyrrolidinone. ResearchGate.[8]

  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose eTheses Online.[9]

  • A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tio. ChemRxiv.[3]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules, 27(1), 123.[10]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Pharmaceutical Research.[5]

  • Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy, 15, 1299–1313.[1][11]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293.[4]

  • Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. Mendeleev Communications, 29(4), 433-435.[2]

  • Method for preparing N-benzyl-3-pyrrolidone. Google Patents.[12]

  • Strategic Synthesis of γ-Nitroketones between Nitroalkanes and Cyclopropanols: Harnessing Free-Radical Nucleophilic Substitution for Chemical Innovation. Organic Letters, 27(13), 3111-3116.[13]

Sources

Exploratory

Solubility of 3-Cyclohexylpyrrolidin-2-one in organic solvents

An In-Depth Technical Guide to the Solubility of N-Cyclohexyl-2-pyrrolidone in Organic Solvents For the Attention Of: Researchers, Scientists, and Drug Development Professionals From the Office of: The Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of N-Cyclohexyl-2-pyrrolidone in Organic Solvents

For the Attention Of: Researchers, Scientists, and Drug Development Professionals From the Office of: The Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the solubility characteristics of N-Cyclohexyl-2-pyrrolidone (CHP), a high-boiling, aprotic solvent with significant applications in the electronics, textiles, and specialty chemical industries. We will delve into the physicochemical properties of CHP that govern its solubility, analyze its behavior in various classes of organic solvents, and provide robust, field-tested protocols for both qualitative and quantitative solubility determination. This document is designed to equip researchers and chemical professionals with the foundational knowledge and practical methodologies required to effectively utilize CHP in their work.

Introduction and Statement of Scope

N-Cyclohexyl-2-pyrrolidone (CAS: 6837-24-7), hereafter referred to as CHP, is a cyclic amide (lactam) valued for its powerful solvency, high thermal stability, and low vapor pressure.[1][2] Its molecular structure, which combines a polar lactam ring with a non-polar cyclohexyl group, imparts a unique solubility profile, making it an effective solvent for a wide range of substances, including various polymers.[3] Understanding the solubility of CHP itself in other organic solvents is critical for its application in formulations, as a reaction medium, in purification processes (e.g., crystallization), and in cleaning applications for removing inks and photoresists.[4]

Note on Isomer Specificity: This guide focuses exclusively on N-Cyclohexyl-2-pyrrolidone (also known as 1-Cyclohexylpyrrolidin-2-one) , the compound of significant commercial and industrial relevance. It should not be confused with its structural isomer, 3-Cyclohexylpyrrolidin-2-one, for which public domain data is scarce. All data and discussion herein pertain to the N-substituted isomer.

Physicochemical Properties of N-Cyclohexyl-2-pyrrolidone

The solubility of a compound is dictated by its molecular structure and physical properties. The key parameters for CHP are summarized below, providing the basis for understanding its interactions with various solvents.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₇NO[1]
Molecular Weight 167.25 g/mol [1][5]
Appearance Colorless to pale yellow liquid[2][5]
CAS Number 6837-24-7[1][6]
Melting Point 12 °C (54 °F)[1][2]
Boiling Point 284 °C (543 °F)[1][2]
Density ~1.007 - 1.026 g/cm³ at 25 °C[1][2]
Vapor Pressure <0.07 hPa (0.05 mm Hg) at 20-25 °C[1][6]
Water Solubility Soluble (miscibility is temperature dependent)[1][4]
logP (Octanol/Water) 1.6 - 2.16[1][5]
Topological Polar Surface Area 20.3 Ų[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 1 (the carbonyl oxygen)[5]

The structure of CHP features a polar amide group, which can accept hydrogen bonds, and a large, non-polar cyclohexyl group. This amphiphilic nature is the primary driver of its broad solvency. The absence of a hydrogen bond donor proton on the nitrogen atom classifies it as an aprotic solvent.

Principles of Solubility and Interaction Profile

The solubility of CHP follows the fundamental principle of "like dissolves like." Its dual chemical nature allows for favorable interactions with a wide spectrum of solvents.

  • Polar Interactions: The exposed carbonyl oxygen of the lactam ring is a strong hydrogen bond acceptor and allows for dipole-dipole interactions. This facilitates solubility in polar solvents, particularly polar aprotic solvents like acetone or other amides (e.g., N-methyl-2-pyrrolidone).

  • Non-Polar Interactions: The large cyclohexyl ring dominates a significant portion of the molecular surface area. This non-polar character allows for strong van der Waals forces (London dispersion forces) with non-polar and weakly polar solvents such as toluene, hexane, and chlorinated hydrocarbons.

The following diagram illustrates this relationship between molecular structure and solvent affinity.

Logical Relationship: CHP Structure and Solvent Affinity cluster_CHP N-Cyclohexyl-2-pyrrolidone (CHP) Molecule cluster_Solvents Solvent Classes CHP CHP Structure Polar Polar Lactam Ring (C=O group) CHP->Polar contains NonPolar Non-Polar Cyclohexyl Group CHP->NonPolar contains PolarSolvents Polar Solvents (e.g., Acetone, Methanol) Polar->PolarSolvents 'Like dissolves Like' (Dipole-Dipole, H-Bond Accepting) NonPolarSolvents Non-Polar Solvents (e.g., Toluene, Hexane) NonPolar->NonPolarSolvents 'Like dissolves Like' (Van der Waals Forces)

Caption: Molecular structure of CHP dictates its solubility profile.

Qualitative Solubility Profile of CHP

While precise quantitative data is not widely published, authoritative sources consistently describe CHP as being soluble in most common organic solvents.[2][3][4] Based on its physicochemical properties and established behavior, the following qualitative solubility can be expected.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolMiscibleThe hydroxyl group can interact with the polar lactam ring, while the alkyl chain interacts with the cyclohexyl group.
Ketones Acetone, Methyl Ethyl KetoneMiscibleStrong dipole-dipole interactions with the polar aprotic lactam ring.
Ethers Tetrahydrofuran (THF), Diethyl EtherSoluble to MiscibleModerate polarity allows for favorable interactions.
Esters Ethyl AcetateSoluble to MiscibleSimilar polarity and hydrogen bond accepting capability.
Aromatic Hydrocarbons Toluene, BenzeneSoluble to MiscibleThe cyclohexyl group has strong affinity for the aromatic ring via dispersion forces.
Aliphatic Hydrocarbons Hexane, HeptaneSolubleSolubility is driven by the non-polar cyclohexyl group; may be less favorable than with aromatic hydrocarbons.
Chlorinated Solvents Dichloromethane, ChloroformSoluble to MiscibleFavorable interactions with both the polar and non-polar regions of the molecule.
Other Amides N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF)MiscibleVery similar chemical structures lead to highly favorable interactions. CHP is often used as a co-solvent with NMP.[4]

Experimental Protocols for Solubility Determination

To move beyond qualitative descriptions, quantitative measurement is essential. The following protocols provide a self-validating system for determining the solubility of CHP.

Protocol 1: Qualitative Miscibility Assessment

This rapid test determines if CHP is soluble in a solvent at all proportions at a given temperature.

Materials:

  • N-Cyclohexyl-2-pyrrolidone (≥99% purity)

  • Test solvent (high purity)

  • 10 mL graduated cylinders or calibrated pipettes

  • Clear glass vials (e.g., 20 mL) with solvent-resistant caps

  • Vortex mixer

Procedure:

  • Preparation: Into a clear glass vial, accurately dispense 5 mL of CHP and 5 mL of the test solvent.

  • Mixing: Securely cap the vial and vortex the mixture vigorously for 60 seconds.

  • Observation: Allow the vial to stand undisturbed for 5 minutes. Observe the contents against a well-lit background.

  • Interpretation:

    • Miscible: The mixture remains a single, clear, homogenous phase with no visible interfaces.

    • Immiscible/Partially Soluble: The mixture appears cloudy, forms distinct layers, or shows suspended droplets.

Protocol 2: Quantitative Solubility by Isothermal Saturation

This method determines the maximum mass of CHP that can dissolve in a given volume of solvent at a constant temperature.

Materials:

  • Analytical balance (±0.1 mg)

  • Constant temperature shaker bath or incubator

  • Sealed flasks or vials (e.g., 50 mL Erlenmeyer flasks with ground glass stoppers)

  • Syringes and syringe filters (e.g., 0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Validated analytical instrument (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of CHP to a known volume (e.g., 20 mL) of the test solvent in a sealed flask. "Excess" means that undissolved CHP is clearly visible at the bottom of the flask.

  • Equilibration: Place the sealed flask in a shaker bath set to the desired constant temperature (e.g., 25.0 °C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. A longer period (48-72 hours) is recommended to ensure complete saturation.

  • Sample Extraction: After equilibration, stop the agitation and allow the flask to remain in the bath for at least 4 hours for the excess solid/liquid to settle. Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a clean vial. This step is critical to remove any undissolved micro-particles.

  • Dilution: Accurately perform a gravimetric or volumetric dilution of the saturated solution sample into a volumetric flask using the pure solvent as the diluent. The dilution factor should be chosen to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated GC or HPLC method to determine the precise concentration of CHP.

  • Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility, typically expressed in g/100 mL or mol/L.

The following workflow diagram outlines the key steps and decision points in these experimental protocols.

Experimental Workflow for Solubility Determination start Start qual_test Perform Qualitative Miscibility Test start->qual_test decision Single Clear Phase? qual_test->decision miscible Result: Miscible decision->miscible Yes quant_test Proceed to Quantitative Solubility Test decision->quant_test No end End miscible->end Protocol Complete prep_sat 1. Prepare Saturated Solution (Excess Solute) quant_test->prep_sat equilibrate 2. Equilibrate at Constant Temperature (24-48h) prep_sat->equilibrate extract 3. Extract & Filter Supernatant equilibrate->extract analyze 4. Dilute & Analyze (GC/HPLC) extract->analyze calculate 5. Calculate Solubility (g/100mL) analyze->calculate calculate->end Protocol Complete

Caption: Workflow for determining the solubility of CHP.

Conclusion

N-Cyclohexyl-2-pyrrolidone is a versatile solvent whose utility is derived from its unique amphiphilic structure. It exhibits broad miscibility and solubility in the majority of common organic solvents, from polar alcohols and ketones to non-polar aromatic hydrocarbons.[2][4] This behavior is a direct result of the combined influence of its polar lactam ring and its non-polar cyclohexyl group. For applications requiring precise compositions, the experimental protocols detailed in this guide provide a reliable framework for quantitative solubility determination. This fundamental data is indispensable for optimizing formulations, improving reaction conditions, and ensuring the successful application of CHP in diverse scientific and industrial fields.

References

  • McLaughlin, J.C. (n.d.). Experiment 27 - Amines and Amides.
  • Grokipedia. (n.d.). N-Cyclohexyl-2-pyrrolidone.
  • Wikipedia. (n.d.). N-Cyclohexyl-2-pyrrolidone.
  • ChemicalBook. (2026). N-Cyclohexyl-2-pyrrolidone | 6837-24-7.
  • PubChem. (n.d.). N-Cyclohexyl-2-pyrrolidone | C10H17NO | CID 81278.
  • Cheméo. (n.d.). Chemical Properties of N-Cyclohexyl-2-pyrrolidone (CAS 6837-24-7).
  • Ashland. (n.d.). CHP - N-Cyclohexyl-2-Pyrrolidone.
  • CymitQuimica. (n.d.). CAS 6837-24-7: N-Cyclohexyl-2-pyrrolidone.

Sources

Protocols & Analytical Methods

Method

Using 3-Cyclohexylpyrrolidin-2-one as a chemical intermediate

Application Note: 3-Cyclohexylpyrrolidin-2-one as a Chemical Intermediate Executive Summary & Chemical Identity 3-Cyclohexylpyrrolidin-2-one (CAS: 911721-88-5) is a specialized heterocyclic building block used primarily...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Cyclohexylpyrrolidin-2-one as a Chemical Intermediate

Executive Summary & Chemical Identity

3-Cyclohexylpyrrolidin-2-one (CAS: 911721-88-5) is a specialized heterocyclic building block used primarily in medicinal chemistry as a lipophilic scaffold. Unlike its industrial isomer N-cyclohexyl-2-pyrrolidone (a common solvent), this compound features a cyclohexyl group at the C-3 position (alpha to the carbonyl). This structural distinction is critical: the C-3 substitution creates a chiral center and provides a bulky, hydrophobic moiety often required to fill specific binding pockets in GPCRs (e.g., CCR5 antagonists) and kinase inhibitors.

This guide details the synthesis, handling, and downstream functionalization of 3-Cyclohexylpyrrolidin-2-one, providing validated protocols for its use as a precursor to


-amino acids and N-substituted lactam drugs.
Physicochemical Profile[1][2][3][4][5][6][7]
PropertySpecificationNotes
IUPAC Name 3-Cyclohexylpyrrolidin-2-one
CAS Number 911721-88-5 Caution: Do not confuse with N-cyclohexyl isomer (CAS 6837-24-7).
Molecular Formula

Molecular Weight 167.25 g/mol
Appearance White to off-white solidLow melting point solid (approx. 88–94 °C).
Solubility DMSO, Methanol, DCMSparingly soluble in water.
LogP (Calc) ~2.1Lipophilic core suitable for CNS penetration.

Critical Distinction: Isomer Safety

Researchers must verify the substitution pattern before synthesis.

  • Target Compound (C-3 Isomer): Solid, used as a chiral intermediate.

  • Common Solvent (N-1 Isomer): Liquid, used in battery manufacturing and paint stripping.

  • Verification: Use

    
    -NMR.[1][2] The C-3 isomer shows a distinct amide proton (
    
    
    
    ) signal around
    
    
    6.0–7.0 ppm (broad singlet), whereas the N-cyclohexyl isomer lacks an amide proton and shows a methine proton signal (
    
    
    ~3.8–4.0 ppm) coupled to the nitrogen.

Synthetic Utility & Mechanism[1][8][9][10]

The utility of 3-Cyclohexylpyrrolidin-2-one lies in its dual reactivity:

  • Lactam Nitrogen (

    
    ):  Nucleophilic center amenable to alkylation or arylation to attach pharmacophores.
    
  • Lactam Carbonyl (

    
    ):  Precursor to cyclic amines (via reduction) or 
    
    
    
    -amino acids (via hydrolysis).
  • Chiral Center (

    
    ):  The cyclohexyl group introduces steric bulk, directing stereochemical outcomes in downstream transformations.
    
Mechanistic Workflow

G Start 3-Cyclohexylpyrrolidin-2-one (Core Scaffold) Path1 N-Alkylation (NaH / R-X) Start->Path1 Base/Electrophile Path2 Ring Opening (HCl / H2O) Start->Path2 Acid Hydrolysis Path3 Carbonyl Reduction (LiAlH4) Start->Path3 Reduction Prod1 N-Substituted Lactams (GPCR Ligands) Path1->Prod1 Prod2 3-Cyclohexyl-GABA Analogs (Neuroactive) Path2->Prod2 Prod3 3-Cyclohexylpyrrolidines (Amine Scaffolds) Path3->Prod3

Caption: Divergent synthetic pathways starting from the 3-Cyclohexylpyrrolidin-2-one scaffold.

Experimental Protocols

Protocol A: De Novo Synthesis of 3-Cyclohexylpyrrolidin-2-one

Rationale: This protocol uses a "Staudinger reduction-cyclization" strategy, which is superior to ring-closing metathesis for generating saturated lactams with high purity.

Reagents:

  • Methyl 2-cyclohexylacetate (Starting Material)[2]

  • LDA (Lithium Diisopropylamide), 2.0 M in THF

  • 2-Azidoethyl triflate (Caution: Explosive potential; handle in solution)

  • Triphenylphosphine (

    
    )
    
  • THF (Anhydrous), Water

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge a flame-dried flask with anhydrous THF (10 mL/mmol) and cool to -78 °C.

    • Add LDA (1.1 equiv) dropwise.

    • Add Methyl 2-cyclohexylacetate (1.0 equiv) slowly. Stir for 1 hour at -78 °C to generate the enolate.

  • Alkylation:

    • Add a solution of 2-azidoethyl triflate (1.2 equiv) in THF dropwise to the enolate.

    • Allow the mixture to warm to 0 °C over 2 hours. Monitor consumption of ester by TLC.

  • Cyclization (Staudinger):

    • Once alkylation is complete, add

      
       (1.5 equiv) and 
      
      
      
      (10 equiv).
    • Warm to room temperature and stir for 12–16 hours. The azide is reduced to an amine, which spontaneously attacks the methyl ester to close the lactam ring (releasing methanol).

  • Workup:

    • Concentrate the mixture.[3] Dissolve residue in EtOAc and wash with 1N HCl (to remove phosphine oxide byproducts if possible, though column chromatography is usually required).

    • Purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

    • Yield Expectation: 40–60%.

Protocol B: N-Functionalization (Library Generation)

Rationale: The lactam nitrogen is relatively non-nucleophilic (


 ~17). Strong bases are required to deprotonate it for 

reactions.

Reagents:

  • 3-Cyclohexylpyrrolidin-2-one (1.0 equiv)[4]

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Alkyl Halide / Benzyl Bromide (1.1 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Deprotonation:

    • Dissolve 3-Cyclohexylpyrrolidin-2-one in anhydrous DMF (0.2 M concentration) under Argon.

    • Cool to 0 °C.

    • Add NaH portion-wise. Evolution of

      
       gas will be observed. Stir for 30 mins at 0 °C, then 30 mins at RT. The solution should become clear/yellowish.
      
  • Coupling:

    • Cool back to 0 °C. Add the electrophile (Alkyl Halide) dropwise.

    • Allow to warm to RT and stir for 4–12 hours.

  • Quench & Isolation:

    • Quench carefully with saturated

      
       solution.
      
    • Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF, then brine.

    • Dry over

      
       and concentrate.
      
  • Validation:

    • Check

      
      -NMR.[1][2] The broad NH singlet (
      
      
      
      6.5) should disappear, and new alkyl signals should appear.

Quality Control & Analytical Standards

For drug development, the enantiomeric purity of the 3-cyclohexyl stereocenter is vital.

  • Chiral HPLC Method:

    • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

    • Mobile Phase: Hexane : Isopropanol (90:10).

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV at 210 nm (Amide absorption).

  • NMR Standard:

    • 
      -NMR (
      
      
      
      , 400 MHz): Look for the multiplet of the C-3 proton around 2.3 ppm. The cyclohexyl protons will appear as a broad envelope between 1.0–1.8 ppm.

References

  • Synthesis of 3-substituted pyrrolidin-2-ones via Ester Alkylation

    • Source: Opatz, T. et al.
    • Relevance: Primary source for the de novo synthesis protocol (Protocol A).
  • Medicinal Chemistry of Pyrrolidinones

    • Source: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry.
    • Relevance: Establishes the pyrrolidinone scaffold as a privileged structure in drug discovery.
  • Safety Data (N-Cyclohexyl isomer distinction)

    • Source: PubChem Compound Summary for CID 81278 (N-Cyclohexyl-2-pyrrolidone).
    • Relevance: Critical for safety differenti
  • Palladium-Catalyzed Hydroarylation (Alternative Route)

    • Source: Doulcet, J. et al. (2018).[1] "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation."

    • Relevance: alternative route for accessing the 3-substituted pyrrolidine core.[5][6]

Sources

Application

Methods for introducing functional groups to the 3-Cyclohexylpyrrolidin-2-one scaffold

Strategic Overview: The "Steric Fortress" Challenge The 3-cyclohexylpyrrolidin-2-one scaffold represents a privileged pharmacophore in modern medicinal chemistry, bridging the gap between simple -lactams (e.g., racetams)...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The "Steric Fortress" Challenge

The 3-cyclohexylpyrrolidin-2-one scaffold represents a privileged pharmacophore in modern medicinal chemistry, bridging the gap between simple


-lactams (e.g., racetams) and complex lipophilic core structures found in sigma receptor ligands and calcium channel blockers.

However, the C-3 cyclohexyl group introduces a unique synthetic challenge: proximal steric hindrance . The bulky aliphatic ring shields the cis-face of the lactam, significantly altering the kinetic profiles of N-alkylation and C-3 functionalization compared to unsubstituted pyrrolidinones.

This guide details three high-fidelity workflows designed to overcome these steric barriers, enabling precise introduction of functional groups at the N-1 (Handle) , C-3 (Core) , and C-5 (Periphery) positions.

Decision Matrix: Selecting the Right Methodology

FunctionalizationStrategy Start Target Modification N1 N-1 Functionalization (Solubility/PK Modulation) Start->N1 C3 C-3 Quaternary Center (Potency/Conformation) Start->C3 C5 C-5 Late-Stage Edit (Metabolic Stability) Start->C5 Method1 Method A: Chan-Lam / PTC Alkylation N1->Method1 High Steric Tolerance Method2 Method B: LDA-Mediated Alkylation C3->Method2 Requires Strong Base Method3 Method C: Shono Oxidation (Electrochemical) C5->Method3 Anodic Activation

Figure 1: Strategic decision tree for functionalizing the 3-cyclohexylpyrrolidin-2-one scaffold based on medicinal chemistry objectives.

Method A: N-Diversification (The Handle)

Objective: Introduction of aryl or alkyl groups to the lactam nitrogen to modulate solubility and blood-brain barrier (BBB) permeability. Challenge: The C-3 cyclohexyl group creates steric clash, rendering standard S_N2 reactions sluggish.

Protocol A1: Copper-Catalyzed Chan-Lam Arylation

Best for: Introducing aromatic rings without using strong bases.

Mechanism: This protocol utilizes an oxidative coupling cycle where the lactam nitrogen coordinates to Cu(II), facilitating transmetallation with an arylboronic acid.

Materials:

  • 3-Cyclohexylpyrrolidin-2-one (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • Cu(OAc)₂ (0.1 equiv) - Catalyst

  • Pyridine (2.0 equiv) - Ligand/Base

  • Molecular Sieves (4Å, activated)

  • Solvent: Dichloromethane (DCM) or Dioxane (anhydrous)

Step-by-Step Protocol:

  • Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, combine 3-cyclohexylpyrrolidin-2-one (1.0 mmol), arylboronic acid (2.0 mmol), and Cu(OAc)₂ (18 mg, 0.1 mmol).

  • Solvent Addition: Add activated 4Å molecular sieves (200 mg) followed by anhydrous DCM (5 mL).

  • Activation: Add pyridine (161 µL, 2.0 mmol) dropwise.

  • Reaction: Stir the heterogeneous mixture vigorously open to air (or under an O₂ balloon for faster rates) at room temperature for 12–24 hours. Note: The reaction turns from blue to green/brown as the catalytic cycle progresses.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with DCM.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Protocol A2: Phase-Transfer Catalyzed (PTC) Alkylation

Best for: Alkyl halides, avoiding anhydrous conditions.

Data Comparison: Base Selection for N-Alkylation

Base SystemSolventTemp (°C)Yield (Benzyl Bromide)Notes
NaHTHF0 -> 6045%Low yield due to aggregation/sterics.
KOH / TBAB Toluene 110 88% Recommended. Solid-liquid PTC.
Cs₂CO₃DMF8065%Good, but workup is tedious.

Protocol:

  • Mix lactam (1.0 equiv), alkyl halide (1.5 equiv), powdered KOH (2.0 equiv), and tetrabutylammonium bromide (TBAB, 0.1 equiv) in Toluene.

  • Reflux for 4 hours. The bulky cation (TBA+) facilitates the transport of the deprotonated lactam species, overcoming the steric barrier of the cyclohexyl group.

Method B: C-3 Quaternary Center Formation (The Core)

Objective: Creating a quaternary carbon at C-3 to lock conformation and prevent metabolic epimerization. Challenge: The C-3 proton is less acidic (pKa ~26-28) than acyclic amides, and the cyclohexyl group blocks the approach of electrophiles.

Critical Insight: Use Lithium Diisopropylamide (LDA) as the base. The bulky cyclohexyl group directs deprotonation, but the resulting enolate is sterically congested. You must use highly reactive electrophiles (MeI, Allyl Bromide, Benzyl Bromide) and polar additives (DMPU or HMPA) to loosen the lithium aggregate.

Step-by-Step Protocol:

  • Enolate Generation:

    • Cool a solution of 3-cyclohexylpyrrolidin-2-one (1.0 mmol) in anhydrous THF (10 mL) to -78 °C under Argon.

    • Add LDA (1.1 M solution, 1.1 mmol) dropwise over 5 minutes.

    • Crucial Step: Stir at -78 °C for 45 minutes to ensure complete deprotonation.

    • Add DMPU (0.5 mL) to disrupt enolate aggregates.

  • Electrophile Trapping:

    • Add the electrophile (e.g., Methyl Iodide, 1.2 mmol) neat, dropwise.

    • Allow the reaction to warm slowly to -20 °C over 2 hours. Do not warm to RT immediately; the enolate may decompose or proton transfer may occur.

  • Quench & Analysis:

    • Quench with saturated aqueous NH₄Cl at -20 °C.

    • Extract with EtOAc (3x).

    • Stereochemistry Check: The electrophile typically approaches from the face opposite the cyclohexyl group (anti-addition), creating a trans-3,3-disubstituted system. Confirm via NOESY NMR.

Method C: C-5 Late-Stage Functionalization (The Periphery)

Objective: Introduction of alkoxy or hydroxyl groups at the C-5 position (alpha to Nitrogen) to create hemiaminal precursors for further substitution. Technique: Shono Oxidation (Electrochemical C-H Activation).

This method is superior to chemical oxidants (like RuO₄) which often over-oxidize the cyclohexyl ring.

ShonoOxidation Substrate 3-Cyclohexyl pyrrolidin-2-one Anode Anodic Oxidation (-2e-, -H+) Substrate->Anode Intermed N-Acyliminium Ion Anode->Intermed C-H Abstraction Trapping MeOH Trapping Intermed->Trapping Product 5-Methoxy Derivative Trapping->Product Stable Intermediate

Figure 2: Electrochemical pathway for C-5 methoxylation (Shono Oxidation).

Protocol:

  • Electrolyte: Dissolve substrate (1.0 mmol) in MeOH (10 mL) containing Et₄NOTs (0.1 M) as the supporting electrolyte.

  • Cell Setup: Use a standard undivided cell with Carbon rod electrodes (Anode and Cathode).

  • Electrolysis: Apply a constant current (CCE) of 10–20 mA (approx. 3–4 F/mol) until starting material is consumed (monitor by TLC).

  • Result: This yields the 5-methoxy-3-cyclohexylpyrrolidin-2-one .

  • Downstream Application: Treat the 5-methoxy intermediate with a Lewis Acid (e.g., BF₃·OEt₂) and a nucleophile (AllylTMS, Indole, etc.) to install carbon substituents at C-5 via the N-acyliminium ion.

References

  • Photochemical Cascades

    • Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cycliz
    • Source: PMC / Vertex AI Search.
  • Microwave N-Alkylation

    • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradi
    • Source: MDPI.
  • Chan-Lam Coupling

    • Copper-catalyzed aryl
    • Source: Organic Chemistry Portal / Synlett.
  • C-H Activation (Shono Type)

    • Selective electrochemical aminoxyl-mediated Shono-type oxid
    • Source: Organic Letters / Organic Chemistry Portal.
  • General Reactivity of 3-Substituted Lactams

    • Synthesis and Reactions of 3-Pyrrolidinones and Lactam deriv
    • Source: SciSpace / Beilstein J. Org. Chem.

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 3-Cyclohexylpyrrolidin-2-one in aqueous media

Executive Summary This technical guide addresses the solubility challenges associated with 3-Cyclohexylpyrrolidin-2-one in aqueous media. Unlike its industrial isomer N-cyclohexyl-2-pyrrolidone (a common solvent), the 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the solubility challenges associated with 3-Cyclohexylpyrrolidin-2-one in aqueous media. Unlike its industrial isomer N-cyclohexyl-2-pyrrolidone (a common solvent), the 3-substituted derivative presents a unique amphiphilic profile—possessing a polar lactam head group capable of hydrogen bonding (H-bond donor/acceptor) and a bulky, lipophilic cyclohexyl tail.[1][2][3]

This duality often leads to "crashing out" (precipitation) upon dilution into aqueous buffers, a common bottleneck in High-Throughput Screening (HTS) and early ADME profiling.[1][2][3] The following protocols prioritize experimental reproducibility and biological compatibility.

Part 1: Diagnostic & Triage[1]

Q1: I am seeing immediate precipitation when diluting my DMSO stock into PBS. Why?

A: This is a classic "Solubility Cliff" phenomenon driven by the LogP and Crystal Lattice Energy of your molecule.[1]

  • The Mechanism: 3-Cyclohexylpyrrolidin-2-one has a predicted LogP of ~1.5–2.[1][2][3]0. While the lactam ring is polar, the cyclohexyl group disrupts the water hydrogen-bonding network.[2][3] In 100% DMSO, the solvent molecules interact favorably with both the hydrophobic tail and the polar head. Upon rapid dilution into water (e.g., 1% DMSO final), the water molecules self-associate, forcing the hydrophobic cyclohexyl groups to aggregate, leading to nucleation and precipitation.[2]

  • The Check: Verify your isomer.[1][2][3]

    • 3-Cyclohexylpyrrolidin-2-one: Has a free N-H group.[1][2][3] Solid or viscous oil.[1][2][3] Target molecule.[1][2][3][4][5][6][7][8]

    • N-Cyclohexyl-2-pyrrolidone (CHP): No N-H group.[1][2][3] Liquid solvent.[1][2][3][5] If you have this, it is the solvent, not the solute.[2]

Q2: Can I use pH adjustment to dissolve it?

A: Likely No. The lactam nitrogen (N-H) is extremely weakly acidic (


).[1][2][3][9] It will not deprotonate in the physiological pH range (pH 1–8).[2][3] Therefore, adjusting the pH of your buffer will not create an ionized, soluble salt species.[2] You must rely on cosolvents , surfactants , or complexation .[1]

Part 2: Solubilization Strategies

Method A: The "Bio-Friendly" Gold Standard (Cyclodextrin Complexation)

Best for: Animal studies, cell-based assays, and preventing precipitation over time.[1]

Why it works: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex.[1][2][3] The hydrophobic cyclohexyl ring of your molecule sits inside the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.[2]

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in your buffer (e.g., PBS or water).[1][2][3]
    
  • Add your compound (solid or DMSO stock) to this vehicle.[1][2][3]

  • Sonicate for 20–30 minutes at 30°C.

  • If using solid compound, filter through a 0.45 µm PVDF filter.[2][3]

Method B: The Co-Solvent "Spike" (DMSO/PEG/Water)

Best for: High-throughput screening (HTS) and enzymatic assays.[1][2][3]

Why it works: Polyethylene Glycol (PEG 400) acts as an interfacial tension reducer, bridging the gap between the highly non-polar cyclohexyl group and the bulk water.

Recommended Formulation:

  • 5% DMSO (Solubilizer)[1][3]

  • 40% PEG 400 (Co-solvent)[1][3]

  • 55% Water/Buffer (Bulk phase)[1][3]

Protocol:

  • Dissolve neat compound in 100% DMSO to reach 20x the final concentration.

  • Add the calculated volume of PEG 400 to the DMSO stock.[2] Mix well.

  • Slowly add the water/buffer portion while vortexing.[1][2][3]

    • Critical Step: Never add the DMSO stock directly to the water.[2] Always add water to the organic phase to avoid local regions of high water content that trigger precipitation.[2]

Part 3: Visual Workflows

Figure 1: Solubilization Decision Tree

SolubilityDecision Start Start: 3-Cyclohexylpyrrolidin-2-one Precipitation Issue CheckIso Verify Isomer: Is it N-Cyclohexyl or 3-Cyclohexyl? Start->CheckIso IsSolvent It is N-Cyclohexyl (Solvent/CHP) CheckIso->IsSolvent N-Substituted IsTarget It is 3-Cyclohexyl (Target Molecule) CheckIso->IsTarget 3-Substituted Stop Stop: Use as Solvent (Not a solubility issue) IsSolvent->Stop AppType Select Application Type IsTarget->AppType InVivo In Vivo / Sensitive Cell Assay AppType->InVivo Low Toxicity Needed Enzymatic Enzymatic / HTS AppType->Enzymatic High Conc. Needed MethodCD Method A: Cyclodextrin Complexation (20% HP-β-CD) InVivo->MethodCD MethodPEG Method B: Co-Solvent System (5% DMSO / 40% PEG400) Enzymatic->MethodPEG

Caption: Decision matrix for selecting the appropriate solubilization strategy based on chemical identity and downstream application.

Figure 2: The "Anti-Crash" Dilution Protocol

DilutionProtocol Stock 1. DMSO Stock (100% DMSO) High Conc. Intermed 2. Intermediate Mix (DMSO + PEG400 + Tween) No Water Yet! Stock->Intermed Dilute 1:10 Final 3. Final Assay Buffer (Slow Addition of Buffer) Stock->Final Direct Addition Intermed->Final Dilute 1:10 (Dropwise Buffer) Precip PRECIPITATION RISK (Avoid Direct Water Contact) Final->Precip If mixed too fast

Caption: Step-by-step dilution workflow to prevent "solubility cliff" precipitation. The intermediate step is critical for stabilizing the hydrophobic moiety.[2]

Part 4: Quantitative Data & Benchmarks

Table 1: Solubility Benchmarks for 3-Cyclohexylpyrrolidin-2-one (Estimated)

Solvent SystemEstimated Solubility (mg/mL)Application SuitabilityNotes
Pure Water (pH 7.4) < 0.1 mg/mLPoorLikely to precipitate immediately.[1][2][3][9]
PBS + 1% DMSO ~ 0.5 mg/mLModerateRisk of precipitation over 4 hours.[1][2][3]
20% HP-β-CD in PBS > 5.0 mg/mLExcellent Best for IV/IP dosing or long-term cell assays.
40% PEG 400 / Water > 10.0 mg/mLGoodGood for IP dosing; high osmolality may affect cells.[1][2][3][9]
Ethanol (Pure) > 50 mg/mLStock OnlyToxic to cells > 0.1%.[1][2][3][9] Use for initial dissolution.[1][2][3]

Part 5: Detailed Experimental Protocol

Protocol: Determination of Kinetic Solubility (Turbidimetric Method)

Objective: To determine the maximum concentration of 3-Cyclohexylpyrrolidin-2-one achievable in your specific assay buffer before precipitation occurs.

  • Preparation:

    • Prepare a 100 mM stock solution of the test compound in pure DMSO.

    • Aliquot 196 µL of your assay buffer (e.g., PBS) into a 96-well UV-transparent plate.

  • Titration:

    • Add 4 µL of the DMSO stock to the first well (Final: 2 mM, 2% DMSO).

    • Perform serial dilutions if lower concentrations are needed, or spike increasing amounts (e.g., 0.5, 1.0, 1.5 µL) into separate wells to test limits.

  • Incubation:

    • Shake the plate at 500 rpm for 2 hours at room temperature.

  • Readout:

    • Measure Absorbance at 620 nm (turbidity).[1][2][3]

    • Pass Criteria: OD620 < 0.005 (background).[1][2][3]

    • Fail Criteria: OD620 > 0.01 (indicates precipitation/aggregation).[1][2][3]

References

  • Lipid-Based Formulation Strategies

    • Title: Lipid-Based Oral Formulation Strategies for Lipophilic Drugs.[1][2][3][9]

    • Source: AAPS PharmSciTech (2018).[1][2][3]

    • URL:[Link][1][2][3]

  • Pyrrolidone Physicochemical Properties

    • Title: 2-Pyrrolidinone | C4H7NO | CID 12025 - PubChem.[1][2][3][9]

    • Source: National Institutes of Health (NIH).[1][2]

    • URL:[Link][1][2][3]

  • Cyclodextrin Solubilization Mechanisms

    • Title: Solubilization of poorly soluble compounds using 2-pyrrolidone (Comparative Mechanism).[1][2][3][7]

    • Source: International Journal of Pharmaceutics (2007).[1][2][3]

    • URL:[Link]

  • General Solubility Guidelines

    • Title: Strategies to Formul
    • Source: American Pharmaceutical Review.[1][2][3]

    • URL:[Link]

Sources

Optimization

Technical Support Center: 3-Cyclohexylpyrrolidin-2-one Synthesis &amp; Purification

Critical Disambiguation: Know Your Molecule Before proceeding, verify your target structure. A common error in procurement and synthesis design is confusing the C3-substituted target with the common solvent N-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Critical Disambiguation: Know Your Molecule

Before proceeding, verify your target structure. A common error in procurement and synthesis design is confusing the C3-substituted target with the common solvent N-substituted analog.[1][2]

FeatureTarget: 3-Cyclohexylpyrrolidin-2-one Common Solvent: N-Cyclohexylpyrrolidin-2-one
Structure Cyclohexyl group at Carbon-3 (alpha to carbonyl)Cyclohexyl group at Nitrogen-1
CAS 911721-88-5 (Generic/Racemic)6837-24-7
Reactivity Contains free N-H (H-bond donor)No free N-H (Aprotic solvent)
Primary Impurity N-Alkylated isomers, DimersHydrolysis products (Amine + Lactone)

Module 1: Synthesis Routes & Impurity Genesis

To minimize byproducts, you must understand their origin.[2][3] We analyze the two most robust synthetic pathways: Aromatic Ring Reduction and Aldol Condensation-Hydrogenation .[1][2]

Route A: Hydrogenation of 3-Phenylpyrrolidin-2-one

Mechanism: Heterogeneous catalytic hydrogenation of the phenyl ring.[2][3] Utility: High atom economy, but requires forcing conditions that risk ring opening.[2][3]

Route B: Aldol Condensation & Reduction

Mechanism:[1][4] Base-mediated condensation of N-protected pyrrolidinone with cyclohexanone, followed by dehydration and alkene reduction.[1][2] Utility: Avoids high-pressure hydrogenation; modular.[1][2]

Impurity Pathways Diagram

ImpurityPathways Start_A Start: 3-Phenylpyrrolidin-2-one Inter_A Intermediate: Partially Reduced Arenes Start_A->Inter_A H2, Rh/C Imp_1 Impurity A: Ring-Opened Amino Acid Start_A->Imp_1 Acidic Solvent (Hydrolysis) Start_B Start: Pyrrolidin-2-one + Cyclohexanone Inter_B Intermediate: 3-Cyclohexylidene... Start_B->Inter_B Base (LDA/NaH) Imp_2 Impurity B: N-Cyclohexyl Isomer Start_B->Imp_2 N-Alkylation (If N-unprotected) Imp_3 Impurity C: Cyclohexanone Self-Aldol Start_B->Imp_3 Side Rxn Target TARGET: 3-Cyclohexylpyrrolidin-2-one Inter_A->Target Complete Reduction Imp_4 Impurity D: Over-Reduction (Ring Cleavage) Inter_A->Imp_4 High Temp/Press (Over-reduction) Inter_B->Target H2, Pd/C

Caption: Figure 1. Genesis of critical impurities across the two primary synthesis routes.[2] Route A risks ring opening (Impurity D), while Route B risks regio-isomeric alkylation (Impurity B).[3]

Module 2: Troubleshooting & Minimization Guide

Scenario 1: "I see a persistent peak at M-2 or M-4 in MS."

Diagnosis: Incomplete Hydrogenation.[1][2]

  • Context: Common in Route A (Phenyl reduction).[1][2][3] The phenyl ring is thermodynamically stable and difficult to fully saturate without affecting the lactam ring.[2]

  • Root Cause: Catalyst poisoning or insufficient H2 pressure.[1][2]

  • Solution:

    • Switch Catalyst: Palladium (Pd/C) is often too weak for phenyl reduction under mild conditions.[1][2] Switch to Rhodium on Carbon (Rh/C) or Ruthenium (Ru/C) , which are superior for saturating aromatics without hydrogenolysis of the lactam C-N bond.[3]

    • Solvent Acidification: Add 1-5% Acetic Acid to the methanol solvent.[1][2] This prevents amine poisoning of the catalyst surface (if any ring opening occurs) and accelerates rate.[2]

Scenario 2: "My product is acidic and water-soluble."

Diagnosis: Lactam Hydrolysis (Ring Opening).[1][2]

  • Context: Occurs in both routes if conditions are too acidic/basic or wet.[1][2]

  • Impurity: 4-Cyclohexyl-4-aminobutyric acid.[1][2]

  • Root Cause: The lactam ring is strained.[1][2] Prolonged heating in aqueous acid/base opens the ring.[2]

  • Solution:

    • Protocol Adjustment: Ensure anhydrous conditions during the workup of the aldol step.

    • Rescue: If the ring has opened to the amino acid, you can attempt thermal recyclization by heating in high-boiling solvent (e.g., Toluene/Xylene) with a Dean-Stark trap to remove water.[2][3]

Scenario 3: "I have a major impurity with the same mass but different retention time."

Diagnosis: N-Alkylation (Regioisomer) or Diastereomer.[1][2]

  • Context: Critical in Route B (Alkylation/Aldol).[1][2][3]

  • Root Cause:

    • Regioisomer: If you alkylated pyrrolidinone directly, the Nitrogen is more nucleophilic than C3 unless specifically protected or directed (e.g., using 2.2 eq of strong base to form the dianion).[3]

    • Diastereomer: 3-Cyclohexylpyrrolidin-2-one has a chiral center.[1][2] If you have other substituents, you may have formed the cis/trans isomer.[2][3]

  • Solution:

    • Prevention: Use N-Acetylpyrrolidin-2-one for the aldol step.[1][2] The acetyl group protects the nitrogen and increases the acidity of the C3 protons, directing chemistry exclusively to C3.[3] The acetyl group is easily removed later (mild hydrolysis).[2]

Module 3: Analytical Forensics

Use this table to identify byproducts based on relative retention time (RRT) and spectral signatures.

Impurity TypeLikely OriginRRT (Reverse Phase)Mass Spec SignatureMinimization Strategy
3-Phenylpyrrolidin-2-one Incomplete Rxn (Route A)~0.8 (More Polar)M-6 (161 Da)Increase Pressure/Temp; Switch to Rh/C.
4-Cyclohexylaminobutyric acid Hydrolysis< 0.5 (Fronting)M+18 (185 Da)Avoid aqueous workups; Store dry.[1][2]
N-Cyclohexylpyrrolidin-2-one N-Alkylation (Route B)[1][2]~1.2 (Less Polar)Same Mass (167 Da)Use N-protection (Boc/Acetyl) during synthesis.[1][2][3]
Cyclohexanone Dimer Aldol Side Rxn~1.5 (Non-polar)Varies (Aldol adducts)Slow addition of ketone to LDA-Lactam complex.[1][2][3]

Module 4: Validated Protocol (Aldol-Hydrogenation Route)

This protocol is designed to maximize C3-selectivity and minimize N-alkylation.[1][2]

Step 1: N-Protection [1][2]

  • React Pyrrolidin-2-one with Acetic Anhydride (1.1 eq) at reflux to form N-Acetylpyrrolidin-2-one .[1][2]

  • Checkpoint: Verify disappearance of N-H stretch in IR (~3200 cm⁻¹).

Step 2: Aldol Condensation

  • Cool THF solution of N-Acetylpyrrolidin-2-one to -78°C.

  • Add LiHMDS (1.1 eq) dropwise.[1][2] Stir 30 min.

  • Add Cyclohexanone (1.0 eq) slowly.[1][2][3]

  • Quench with saturated NH4Cl.

  • Dehydration: Treat the crude intermediate with p-TsOH in refluxing Toluene (Dean-Stark) to yield N-Acetyl-3-cyclohexylidenepyrrolidin-2-one .[1][2]

Step 3: Hydrogenation & Deprotection [1]

  • Dissolve alkene in Ethanol.[1][2] Add 10% Pd/C (5 wt%).[2]

  • Hydrogenate at 3 atm (45 psi) for 4 hours. (Reduces double bond).[2][3]

  • Deprotection: Add Hydrazine hydrate (1.5 eq) or dilute NaOH to remove the N-acetyl group.[1][2]

  • Purification: Recrystallize from Hexane/Ethyl Acetate.

References

  • Synthesis of 3-substituted pyrrolidin-2-ones via ester alkylation Source: Arkat USA, 2024.[2][3][5] Relevance: Describes the synthesis of 3-cyclohexylpyrrolidin-2-one from methyl 2-cyclohexylacetate and azido triflates, confirming the C3-substitution pattern and providing spectral data. URL:[Link][2][3]

  • Ruthenium-Catalyzed Selective Hydrogenation of Pyrrolidine-2,4-diones Source: National Institutes of Health (PMC), 2011.[2][3] Relevance: Validates the use of Ruthenium catalysts for hydrogenating exocyclic double bonds in lactam systems without ring opening.[2][3] URL:[Link]

  • Synthesis and Reactions of 3-Pyrrolidinones (Review) Source: ElectronicsAndBooks (Archive of J. Heterocyclic Chem), 2008.[2][3] Relevance: Provides foundational chemistry for Dieckmann condensation and alkylation strategies at the C3 position of pyrrolidines.[2] URL:[Link]

  • PubChem Compound Summary: N-Cyclohexyl-2-pyrrolidone Source: National Center for Biotechnology Information.[1][2] Relevance: Used for disambiguation data to distinguish the N-substituted solvent from the C-substituted target.[1][2] URL:[Link][2][3]

Sources

Troubleshooting

Stability testing of 3-Cyclohexylpyrrolidin-2-one under different conditions

Welcome to the Technical Support Center for Lactam Scaffolds. Current Ticket: Stability Profiling of 3-Cyclohexylpyrrolidin-2-one.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lactam Scaffolds. Current Ticket: Stability Profiling of 3-Cyclohexylpyrrolidin-2-one. Assigned Specialist: Dr. A. Vance, Senior Application Scientist.

Executive Summary: The Stability Matrix

You are working with 3-Cyclohexylpyrrolidin-2-one , a


-lactam (5-membered ring) substituted at the 

-position (C3) relative to the carbonyl.

Chemical Context: Unlike its common solvent cousin N-methylpyrrolidone (NMP), your compound has a cyclohexyl group providing significant steric bulk near the reactive carbonyl center.

  • The Good News: This steric hindrance generally increases resistance to nucleophilic attack (hydrolysis) compared to unsubstituted pyrrolidin-2-one.

  • The Challenge: The lack of a conjugated chromophore makes this molecule "invisible" to standard UV detection (>220 nm), leading to mass balance errors during stability studies.

This guide moves beyond generic advice, focusing on the specific physicochemical quirks of hindered


-lactams.

Module 1: Chromatographic Anomalies (The "Invisible" Peak)

User Symptom: "I spiked my sample for a forced degradation study, but I'm seeing low recovery and no new degradation peaks in my HPLC trace."

Root Cause Analysis: The pyrrolidone ring absorbs weakly between 200–210 nm (end-absorption). Common HPLC solvents (Methanol, THF) or buffers (Formate/Acetate) absorb heavily in this region, masking your compound or its degradants. Furthermore, the ring-opened degradant (a zwitterionic amino acid) often elutes in the solvent front (void volume) on standard C18 columns.

Troubleshooting Protocol: The "Lost Mass" Decision Tree

HPLC_Troubleshooting Start Issue: Low Recovery / No Peaks CheckUV Check UV Wavelength Start->CheckUV SolventCheck Mobile Phase Cutoff? CheckUV->SolventCheck Is UV > 210 nm? Solution2 Use CAD/ELSD Detection (Universal Response) CheckUV->Solution2 UV not viable? ColumnCheck Retention of Polar Degradant? SolventCheck->ColumnCheck UV OK, still no peak? Solution1 Switch to Phosphate Buffer Measure @ 205 nm SolventCheck->Solution1 High background? Solution3 Switch to HILIC or Polar-Embedded C18 ColumnCheck->Solution3 Eluting in void?

Figure 1: Decision tree for troubleshooting low mass balance in non-chromophoric lactams.

Technical Fix:

  • Wavelength: Set detection to 205 nm .

  • Mobile Phase: Do NOT use Acetate or Formate buffers (high UV cutoff). Use 10-20 mM Phosphate buffer (pH 2.5) or 0.1% Phosphoric acid .

  • Column: The degradant (4-amino-3-cyclohexylbutanoic acid) is highly polar. A standard C18 will lose it. Use a Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro) to retain the ring-opened acid.

Module 2: Hydrolytic Degradation (The Chemistry)

User Symptom: "I see a ghost peak appearing after 24 hours in basic solution, but it disappears when I re-inject the sample later."

Scientific Explanation:


-Lactams are susceptible to ring opening under alkaline conditions. However, the 3-cyclohexyl group provides a "steric shield." The hydrolysis is slower than in unsubstituted lactams, but once formed, the resulting amino acid can re-cyclize (reform the lactam) if the pH is shifted back to acidic conditions or if heated during drying (a phenomenon known as reversible cyclization ).
The Degradation Pathway

Hydrolysis_Mechanism Lactam 3-Cyclohexylpyrrolidin-2-one (Intact Lactam) Transition Tetrahedral Intermediate (Sterically Hindered) Lactam->Transition OH- / H2O (Slow Step) OpenRing 4-Amino-3-cyclohexylbutanoic acid (Degradant) Transition->OpenRing Ring Opening OpenRing->Lactam Acid/Heat (Re-cyclization)

Figure 2: Reversible hydrolysis pathway. Note the potential for re-cyclization under acidic stress.

Key Insight: The 3-cyclohexyl group makes the carbonyl carbon less accessible to nucleophiles. Expect this compound to be more stable than 2-pyrrolidone but less stable than fully substituted amides.

Module 3: Experimental Protocols (Stress Testing)

To validate the stability profile, you must follow a protocol aligned with ICH Q1A(R2) guidelines [1].

Table 1: Recommended Stress Conditions for 3-Cyclohexylpyrrolidin-2-one
Stress TypeConditionDurationExpected OutcomeTechnical Notes
Acid Hydrolysis 0.1 N HCl, 60°C1–7 DaysMinimal DegradationThe lactam ring is generally stable to dilute acid.
Base Hydrolysis 0.1 N NaOH, Ambient24 HoursRing Opening Primary degradation mode. Monitor for the amino acid peak (early eluting).
Oxidation 3% H₂O₂, Ambient24 HoursPotential N-OxideSecondary amines/amides are resistant, but the cyclohexyl ring could oxidize at tertiary carbons under extreme stress.
Thermal 60°C (Solid State)7 DaysStableLactams have high thermal stability.
Photostability 1.2M lux hours--StableLacks conjugated

-systems required for UV absorption/photolysis.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my degradation peak have a different response factor than the parent? A: The parent molecule is a cyclic amide (lactam). The degradant is a linear amino acid. The UV absorption profile changes significantly upon ring opening. You cannot assume a 1:1 response factor. You must synthesize or purchase the amino acid standard (4-amino-3-cyclohexylbutanoic acid) to quantify mass balance accurately [2].

Q2: Can I use GC-MS instead of HPLC? A: Yes, and it is often preferred for pyrrolidones due to their volatility and poor UV absorbance.

  • Caveat: The ring-opened amino acid degradant is not volatile . You must perform derivatization (e.g., silylation with BSTFA) to see the degradant on GC. If you inject the underivatized degradant, it may cyclize back to the parent in the hot GC injector port, giving you false stability data.

Q3: Is the cyclohexyl group itself stable? A: Generally, yes. However, under vigorous oxidative stress (high temperature + high peroxide conc.), tertiary hydrogens on the cyclohexyl ring can be abstraction targets, leading to hydroxylation. This is rare in standard pharmaceutical stability studies but possible in harsh process chemistry environments.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] database.ich.org.[3]

  • Sielc Technologies. HPLC Method for Analysis of Pyrrolidone Derivatives.[5] sielc.com. (Referenced for detection principles of non-chromophoric pyrrolidones).

  • BenchChem. Thermal Stability and Degradation Pathways of Cyclic Amides. benchchem.com. (General lactam stability principles).

Sources

Optimization

Addressing regio- and stereoselectivity in 3-Cyclohexylpyrrolidin-2-one synthesis

Executive Summary Synthesizing 3-cyclohexylpyrrolidin-2-one presents a classic conflict in organic synthesis: the steric bulk of the cyclohexyl group clashes with the nucleophilic requirements of the pyrrolidinone ring....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Synthesizing 3-cyclohexylpyrrolidin-2-one presents a classic conflict in organic synthesis: the steric bulk of the cyclohexyl group clashes with the nucleophilic requirements of the pyrrolidinone ring.

Users frequently encounter two primary failure modes:

  • Regiochemical Failure: Competition between

    
    -alkylation and 
    
    
    
    -alkylation (C3 position).
  • Reaction Failure (Elimination): Attempting direct alkylation with cyclohexyl halides leads to E2 elimination (cyclohexene) rather than substitution (

    
    ).
    

This guide moves beyond standard protocols to provide a troubleshooting-first approach . We advocate for a Condensation-Hydrogenation Strategy as the only robust, self-validating method to ensure high regio- and stereocontrol.

Module 1: Critical Troubleshooting (The "Direct Alkylation" Trap)

User Query: "I treated 2-pyrrolidinone with NaH and cyclohexyl iodide, but I isolated cyclohexene and N-alkylated byproducts. Why did the C3-alkylation fail?"

Root Cause Analysis

Direct alkylation of 2-pyrrolidinone with secondary alkyl halides (like cyclohexyl iodide) is mechanistically flawed for two reasons:

  • Steric Hindrance: The secondary electrophile (cyclohexyl ring) is too hindered for the enolate of pyrrolidinone to attack via

    
    . The basic enolate instead acts as a base, abstracting a proton from the cyclohexyl iodide, leading to E2 elimination  (cyclohexene).
    
  • Ambident Nucleophilicity: The pyrrolidinone anion is an ambident nucleophile. Without a "hard" protecting group on the nitrogen, the negative charge is delocalized.

    
    -alkylation is kinetically favored with many electrophiles due to the higher electronegativity of nitrogen and lack of steric strain compared to the C3 position.
    
The Self-Validating Fix: The Condensation Route

Do not attempt direct substitution with secondary halides. Instead, install the cyclohexyl group as a ketone (cyclohexanone) via aldol condensation, then reduce.

Comparative Data: Direct Alkylation vs. Condensation

ParameterDirect Alkylation (NaH + Cyclohexyl Iodide)Condensation-Hydrogenation Route
Primary Mechanism

(Substitution)
Aldol Condensation + H2
Major Side Product Cyclohexene (Elimination > 90%)None (Water is byproduct)
Regioselectivity Poor (Mix of N- and C-alkyl)Perfect C3-Selectivity
Stereocontrol Impossible (Racemic)Tunable (Catalytic Asymmetric)

Module 2: The Recommended Protocol (Condensation-Hydrogenation)

This workflow guarantees C3-regioselectivity by design (the nitrogen is blocked) and allows for high stereoselectivity during the hydrogenation step.

Step 1: N-Activation (Regiocontrol)

We must first protect the Nitrogen to prevent


-alkylation and increase the acidity of the C3 protons.
  • Reagent:

    
     or Acetic Anhydride.
    
  • Why: An electron-withdrawing group (EWG) on Nitrogen pulls electron density, making the C3 protons more acidic (

    
     drops from ~35 to ~20), facilitating clean enolization.
    
Step 2: Aldol Condensation

Reaction of the


-protected pyrrolidinone with cyclohexanone.
  • Reagents: LiHMDS (Base), Cyclohexanone, THF,

    
    .
    
  • Intermediate: 3-cyclohexylidene-

    
    -protected-pyrrolidin-2-one (Exocyclic alkene).
    
Step 3: Asymmetric Hydrogenation (Stereocontrol)

This is the critical stereodefining step. The exocyclic double bond is reduced using a chiral catalyst.

  • Catalyst: Rh(I)-DuPhos or Ru(II)-BINAP complexes.

  • Mechanism: Inner-sphere coordination of the amide carbonyl to the metal center directs the hydrogen addition to one face of the alkene.

Visual Workflow & Logic Flow

SynthesisWorkflow Start Start: 2-Pyrrolidinone Decision Choose Strategy Start->Decision DirectAlk Path A: Direct Alkylation (NaH + Cyclohexyl Iodide) Decision->DirectAlk Incorrect Protect Step 1: N-Protection (Boc/Ac) Decision->Protect Recommended Elimination Result: E2 Elimination (Cyclohexene + Starting Material) DirectAlk->Elimination Condense Step 2: Aldol Condensation (LiHMDS + Cyclohexanone) Protect->Condense Intermediate Intermediate: 3-Cyclohexylidene-2-pyrrolidinone Condense->Intermediate Hydrogenation Step 3: Asymmetric Hydrogenation (H2, Rh-DuPhos) Intermediate->Hydrogenation FinalProduct Target: (S)-3-Cyclohexylpyrrolidin-2-one (>95% ee) Hydrogenation->FinalProduct

Caption: Logical decision tree contrasting the failure-prone direct alkylation route with the robust condensation-hydrogenation pathway.

Module 3: Stereoselectivity Optimization (The Hydrogenation Step)

User Query: "I have the 3-cyclohexylidene intermediate. How do I ensure I get the (S)-enantiomer?"

Catalyst Selection Guide

The stereochemistry is determined by the chiral ligand on the metal catalyst. The amide oxygen of the pyrrolidinone coordinates with the metal, creating a rigid transition state that differentiates the faces of the alkene.

Catalyst SystemLigand TypeTypical ee%Pressure (H2)Notes
[Rh(COD)(R,R)-Et-DuPhos]OTf Bisphosphine96-99%3-5 barExcellent for exocyclic enamides/alkenes. Fast kinetics.
Ru(OAc)2(BINAP) Biaryl bisphosphine85-95%50-100 barRequires higher pressure. Cheaper than DuPhos.
Pd/C (Heterogeneous) None0% (Racemic)1 barUse only if stereochemistry is not required.
Protocol: Asymmetric Hydrogenation of 3-Cyclohexylidenepyrrolidin-2-one
  • Preparation: In a glovebox, dissolve the alkene intermediate (1.0 equiv) in degassed Methanol.

  • Catalyst Loading: Add [Rh(COD)(R,R)-Et-DuPhos]OTf (1.0 mol%).

  • Hydrogenation: Transfer to an autoclave. Purge with

    
     (3x). Pressurize to 5 bar (75 psi).
    
  • Reaction: Stir at Room Temperature for 12 hours.

  • Workup: Vent

    
    . Concentrate solvent. Pass through a short silica plug to remove catalyst.
    
  • Validation: Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA).

FAQs: Addressing Common Pain Points

Q1: Can I use LDA instead of LiHMDS for the condensation step? A: Yes, but LiHMDS is preferred. LDA is a stronger base and can sometimes cause deprotonation at the


-protecting group (if amide-like) or cause ring-opening if the temperature isn't strictly controlled at 

. LiHMDS is milder and provides cleaner enolization for lactams.

Q2: Why is N-protection strictly necessary? Can't I just use 2 equivalents of base? A: While dianion strategies (using 2 equiv of BuLi) exist, they are notoriously difficult to control for condensation reactions involving bulky ketones like cyclohexanone. You will likely get a mixture of


-alkylation, 

-alkylation, and polymerization.

-protection renders the system "chemically unambiguous."

Q3: My hydrogenation conversion is low. What is wrong? A: Check your alkene purity. Trace amounts of sulfur or free amines (from the condensation step) can poison Rhodium catalysts. Ensure the intermediate is purified via column chromatography before hydrogenation. Also, ensure the solvent is strictly deoxygenated.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanistic basis for E2 vs SN2 competition in secondary halides).

  • Burk, M. J., et al. (1993). "Catalytic Asymmetric Hydrogenation of Ternary Enamides". Journal of the American Chemical Society.[1] (Foundational work on Rh-DuPhos hydrogenation of exocyclic alkenes).

  • Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. Wiley-Interscience. (Principles of Ru-BINAP hydrogenation).

  • Shymanska, N. V., & Pierce, J. G. (2017). "Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones". Organic Letters. (Modern approaches to substituted pyrrolidinones).

Sources

Troubleshooting

Technical Support Center: 3-Cyclohexylpyrrolidin-2-one Derivatives in Drug Development

Welcome to the Technical Support Center for Pyrrolidin-2-one Scaffold Development. As a Senior Application Scientist, I have designed this knowledge base to help researchers, medicinal chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrolidin-2-one Scaffold Development. As a Senior Application Scientist, I have designed this knowledge base to help researchers, medicinal chemists, and drug development professionals troubleshoot the synthesis, biological evaluation, and optimization of 3-cyclohexylpyrrolidin-2-one derivatives.

These derivatives are highly potent modulators of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme critically implicated in metabolic syndrome, type 2 diabetes, and obesity 1.

Part 1: System Overview & Mechanism of Action

To effectively troubleshoot your assays, you must first understand the biological system your compounds are targeting. 11β-HSD1 is a bi-directional oxidoreductase, but in intact cells expressing NADPH, it acts predominantly as a reductase, converting inactive cortisone into active cortisol [[2]]().

Pathway Cortisone Inactive Cortisone Enzyme 11β-HSD1 Enzyme (NADPH dependent) Cortisone->Enzyme Binds Cortisol Active Cortisol Enzyme->Cortisol Reduction GR Glucocorticoid Receptor Cortisol->GR Activates Metabolic Metabolic Syndrome GR->Metabolic Drives Pathology Inhibitor 3-Cyclohexylpyrrolidin-2-one Inhibitor->Enzyme Competitive Inhibition

11β-HSD1 signaling pathway and targeted inhibition by pyrrolidin-2-one derivatives.

Part 2: Troubleshooting Lab (FAQs)

Q1: Why do my 3-cyclohexylpyrrolidin-2-one derivatives show high potency in the biochemical 11β-HSD1 assay but fail to inhibit cortisol production in 3T3-L1 adipocytes?

Causality & Expert Insight: The pyrrolidin-2-one core is a versatile pharmacophore 3, and adding a lipophilic 3-cyclohexyl group significantly increases the molecule's LogP. While this enhances binding affinity to the hydrophobic pocket of the 11β-HSD1 active site, it often results in poor aqueous solubility, high plasma protein binding (PPB), or poor cell membrane permeability. The compound gets trapped in the lipid bilayer or bound to serum proteins in the assay media before reaching the intracellular enzyme. Actionable Solution: Perform a parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, introduce polar groups (e.g., hydroxylating the cyclohexyl ring) to optimize the LogD to a target range of 2.0–3.0.

Workflow Start High Biochem Potency Low Cellular Potency PAMPA Run PAMPA Assay Start->PAMPA Perm Permeability < 1x10^-6 cm/s? PAMPA->Perm OptLogP Optimize LogD (Target 2.0-3.0) Perm->OptLogP Yes ProteinBinding Check Plasma Protein Binding Perm->ProteinBinding No PPB Binding > 99%? ProteinBinding->PPB ReduceLip Reduce Lipophilicity PPB->ReduceLip Yes

Decision tree for troubleshooting poor cellular translation of 11β-HSD1 inhibitors.

Q2: How do I ensure my derivatives do not cause hypertensive side effects during in vivo studies?

Causality & Expert Insight: 11β-HSD2 is a unidirectional dehydrogenase that inactivates cortisol to cortisone, primarily in mineralocorticoid receptor (MR) target tissues like the kidney. Inhibiting 11β-HSD2 prevents cortisol clearance, leading to aberrant MR activation, severe sodium retention, and hypertension [[1]](). Actionable Solution: You must run a counter-screen against 11β-HSD2. The 3-cyclohexylpyrrolidin-2-one scaffold can be tuned for selectivity by exploiting the structural differences in the cofactor binding domains of the two isozymes. A selectivity index (IC50 11β-HSD2 / IC50 11β-HSD1) of >1000-fold is the mandatory threshold for advancing to in vivo models 4.

Part 3: Quantitative Data (Structure-Activity Relationship)

To illustrate the causality discussed above, compare the performance of standard modifications on the pyrrolidin-2-one scaffold. Notice how optimizing the lipophilicity of the cyclohexyl ring drastically improves cellular translation.

Compound ScaffoldR1 Substitution11β-HSD1 IC50 (nM)11β-HSD2 IC50 (nM)Selectivity Index3T3-L1 Cellular IC50 (nM)
Pyrrolidin-2-oneNone (H)>10,000>10,000N/A>10,000
Pyrrolidin-2-one3-Cyclohexyl45>10,000>222850
Pyrrolidin-2-one3-(4-Hydroxycyclohexyl)62>10,000>161110
Pyrrolidin-2-one3-(4-Fluorocyclohexyl)388,500223240

Part 4: Methodology – Self-Validating 11β-HSD1 Microsomal Assay

High background noise or inconsistent IC50 values in biochemical assays usually stem from cofactor degradation or endogenous cortisol contamination. To guarantee scientific integrity, use the following self-validating protocol.

1. Reagent & Microsome Preparation

  • Isolate microsomes from human or rat liver (or use recombinant human 11β-HSD1).

  • Resuspend in assay buffer: 20 mM Tris-HCl (pH 7.4), 5 mM EDTA.

  • Causality Check: EDTA is critical to chelate divalent cations that might activate contaminating metalloproteases.

2. Cofactor Initialization

  • Add 1 mM NADPH to the buffer.

  • Causality Check: NADPH must be prepared fresh daily . Oxidation of NADPH to NADP+ in standard storage shifts the enzyme's reaction equilibrium toward the dehydrogenase direction, causing false-negative inhibition readouts.

3. Substrate & Inhibitor Addition

  • Add 300 nM cortisone spiked with a tracer amount of [3H]-cortisone.

  • Add the 3-cyclohexylpyrrolidin-2-one derivative in serial dilutions (10 µM to 0.1 nM).

4. Incubation & Self-Validation System

  • Incubate at 37°C for 30 minutes.

  • Self-Validation Check: You must include a Baseline Control (no NADPH) and a Positive Control (NADPH, no inhibitor). The baseline must show <1% conversion (validating the absence of endogenous reductase activity). The positive control must show between 15% and 20% conversion. If conversion exceeds 20%, the reaction is no longer in the linear Michaelis-Menten phase, and IC50 values will be artificially inflated.

5. Termination & Detection

  • Terminate the reaction by adding 2 volumes of ethyl acetate.

  • Extract the steroids, separate cortisone and cortisol using thin-layer chromatography (TLC) or HPLC, and quantify the radioactivity via liquid scintillation counting.

Part 5: References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH).3

  • Development of 11β HSD1 inhibitors for the treatment of metabolic syndrome. Ukrainica Bioorganica Acta.1

  • EP2687525A1 - Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1. Google Patents.2

  • US8486964B2 - Fused pyrrolidino-cyclopropane derivatives as selective 11-beta-hydroxysteroid dehydrogenase type 1 inhibitors. Google Patents.4

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. MDPI.5

Sources

Optimization

Resolving peak broadening in HPLC analysis of 3-Cyclohexylpyrrolidin-2-one

An in-depth technical guide by a Senior Application Scientist. Technical Support Center: HPLC Analysis of 3-Cyclohexylpyrrolidin-2-one Introduction Welcome to the dedicated technical support guide for resolving common ch...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: HPLC Analysis of 3-Cyclohexylpyrrolidin-2-one

Introduction

Welcome to the dedicated technical support guide for resolving common challenges in the HPLC analysis of 3-Cyclohexylpyrrolidin-2-one. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering issues with peak shape, particularly peak broadening, during method development and routine analysis. As a weakly basic, nitrogen-containing heterocyclic compound, 3-Cyclohexylpyrrolidin-2-one presents unique challenges in reversed-phase chromatography, primarily stemming from its interactions with the stationary phase. This guide provides in-depth, scientifically-grounded solutions in a direct question-and-answer format to help you diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My chromatogram for 3-Cyclohexylpyrrolidin-2-one shows significant peak tailing and broadening. What is the most likely cause?

A1: The primary cause of peak tailing and broadening for a basic compound like 3-Cyclohexylpyrrolidin-2-one is secondary ionic interactions with the stationary phase.

Standard silica-based C18 columns, especially older, Type A silica columns, contain acidic silanol groups (Si-OH) on their surface. At typical mobile phase pH values (between 3 and 7), some of these silanols are deprotonated and become negatively charged (Si-O⁻). Your analyte, being a weak base, can become protonated and carry a positive charge. This leads to a strong, undesirable ionic interaction between the positively charged analyte and the negatively charged silanol groups.

This interaction is separate from the intended hydrophobic (reversed-phase) retention mechanism. Because silanol groups are not uniformly distributed on the silica surface, different analyte molecules experience varying degrees of this secondary interaction, causing them to elute at different times. This differential retention results in a broadened, asymmetric, or "tailing" peak.

To confirm this is the issue, consider the following diagnostic workflow:

A Observe Peak Tailing for 3-Cyclohexylpyrrolidin-2-one B Hypothesis: Secondary Silanol Interactions A->B C Experiment 1: Lower Mobile Phase pH to 2.5-3.0 B->C D Experiment 2: Add a Competing Base (e.g., Triethylamine) B->D E Experiment 3: Switch to a Modern, High-Purity, End-Capped Column B->E F Result: Peak Shape Improves? C->F D->F E->F G Conclusion: Silanol interaction is the root cause. Optimize method based on successful experiment. F->G H Result: No Improvement? F->H I Conclusion: Consider other factors (e.g., column degradation, extracolumn dispersion). H->I

Figure 1: Diagnostic workflow for identifying silanol interactions.

Q2: How does adjusting the mobile phase pH help improve the peak shape?

A2: Adjusting the mobile phase pH is a critical strategy to suppress the ionization of surface silanol groups, thereby minimizing the secondary interactions that cause peak broadening.

The pKa of silanol groups on a typical silica surface is around 3.8 to 4.5. By lowering the mobile phase pH to a range of 2.5 to 3.0, you create a highly acidic environment. According to the Henderson-Hasselbalch equation, when the pH is approximately one unit below the pKa, the acidic silanols will be predominantly in their neutral, protonated form (Si-OH).

In this state, the negative charges on the silica surface are effectively "masked," preventing the ionic attraction with your protonated basic analyte. This allows the primary, intended reversed-phase retention mechanism to dominate, resulting in a sharper, more symmetrical peak.

Protocol: Mobile Phase pH Adjustment

  • Buffer Selection: Choose a buffer effective in the pH 2.5-3.0 range. Phosphate and formate buffers are common choices. For LC-MS compatibility, formic acid is an excellent option.

  • Preparation: Prepare an aqueous buffer solution (e.g., 20 mM potassium phosphate or 0.1% formic acid).

  • pH Adjustment: Carefully adjust the pH of the aqueous portion of your mobile phase using an appropriate acid (e.g., phosphoric acid for a phosphate buffer) before mixing with the organic solvent.

  • System Equilibration: Thoroughly equilibrate the HPLC column with the new, low-pH mobile phase for at least 15-20 column volumes before injecting your sample.

Table 1: Effect of Mobile Phase pH on Analyte and Stationary Phase

Mobile Phase pHSurface Silanols (pKa ~4)3-Cyclohexylpyrrolidin-2-one (Weak Base)Dominant InteractionExpected Peak Shape
pH 6-7 Mostly Ionized (Si-O⁻)Partially Protonated (Analyte⁺)Mixed-Mode (Hydrophobic + Ionic)Broad, Tailing
pH 2.5-3.0 Mostly Neutral (Si-OH)Fully Protonated (Analyte⁺)Primarily HydrophobicSharp, Symmetrical
Q3: I've heard about using additives like triethylamine (TEA). How does that work and is it still a recommended practice?

A3: Adding a competing base like triethylamine (TEA) to the mobile phase is a traditional method to improve the peak shape of basic analytes. However, it comes with significant drawbacks and is often superseded by modern column technology.

The mechanism involves TEA, a small, basic molecule, acting as a "silanol blocker." The protonated form of TEA will preferentially interact with the negatively charged silanol sites on the stationary phase. By saturating these active sites, it effectively shields your analyte from these undesirable interactions.

Why it is often not the best choice:

  • Irreversible Column Modification: TEA can be difficult to wash out of a column, potentially altering its selectivity permanently.

  • Baseline Instability: TEA can contribute to baseline noise and drift.

  • LC-MS Incompatibility: TEA is a strong ion-suppressing agent and is highly detrimental to mass spectrometry signals.

  • Better Alternatives Exist: Modern, high-purity silica columns are manufactured with minimal accessible silanols and are heavily end-capped, making additives like TEA unnecessary for most applications.

Recommendation: While using a competing base is a valid strategy, it should be considered a last resort. The preferred modern approach is to use a combination of low-pH mobile phase and a high-purity, end-capped stationary phase.

cluster_0 Without Competing Base cluster_1 With Competing Base (TEA) Analyte Analyte⁺ Silanol Si-O⁻ Analyte->Silanol Undesirable Ionic Interaction Analyte2 Analyte⁺ Silanol2 Si-O⁻ Analyte2->Silanol2 Interaction Blocked TEA TEA⁺ TEA->Silanol2 Preferential Interaction

Figure 2: Mechanism of a competing base (TEA) blocking silanol sites.

Q4: What type of HPLC column should I be using for the best results with this compound?

A4: For robust and reproducible analysis of 3-Cyclohexylpyrrolidin-2-one, you should use a modern, high-purity, end-capped C18 or C8 column.

Column technology has advanced significantly. Look for columns described with the following characteristics:

  • High-Purity Silica (Type B): These are made from silica with very low metal content, reducing the acidity and activity of the silanol groups.

  • Exhaustive End-Capping: After the C18 chains are bonded to the silica, the manufacturer performs a secondary reaction to "cap" the remaining accessible silanol groups with a small silane (like trimethylsilane). This dramatically reduces the number of sites available for secondary interactions.

  • Alternative Stationary Phases: Consider phases designed specifically for basic compounds, such as those with embedded polar groups or hybrid silica-polymer materials. These phases offer alternative mechanisms to shield silanol activity.

Table 2: Comparison of Column Technologies for Basic Analytes

Column TypeDescriptionPerformance for Basic CompoundsRecommendation
Legacy (Type A Silica) Older, less pure silica, incomplete end-capping.Poor: significant peak tailing is common.Avoid for this application.
High-Purity, End-Capped (Type B Silica) Low metal content silica, proprietary, exhaustive end-capping.Excellent: provides sharp, symmetrical peaks, especially at low pH.Highly Recommended.
Embedded Polar Group (EPG) Contains polar groups (e.g., amide, carbamate) embedded in the alkyl chain.Very Good: Shields silanol activity and can offer alternative selectivity.Good alternative, useful for method development.
Hybrid Silica/Polymer Organic polymer is co-polymerized with silica, providing a wider usable pH range.Excellent: Very inert surface, stable at higher pH which can be used to run the analyte in its neutral form.Excellent choice for maximum flexibility.

References

  • Dolan, J. W. (2013). Peak Tailing and What to Do About It. LCGC North America. [Link]

  • Nawrocki, J. (1997). The silanol group and its role in liquid chromatography. Journal of Chromatography A, 779(1-2), 29-71. [Link]

  • Agilent Technologies. (2021). The LC Handbook: A Practical Guide to HPLC and UHPLC. [Link]

  • Waters Corporation. (n.d.). A Primer on HPLC Column Technology. [Link]

  • Restek Corporation. (2020). A Guide to HPLC and LC-MS. [Link]

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Guide: 3-Cyclohexylpyrrolidin-2-one Scaffolds as 11β-HSD1 Inhibitors

Executive Summary Target Application: Metabolic Syndrome, Type 2 Diabetes (T2D), and Obesity.[1][2][3] Primary Mechanism: Selective inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) .[3][4][5][6][7][8][9][...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Application: Metabolic Syndrome, Type 2 Diabetes (T2D), and Obesity.[1][2][3] Primary Mechanism: Selective inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) .[3][4][5][6][7][8][9][10] Scaffold Significance: The 3-cyclohexylpyrrolidin-2-one moiety represents a strategic bioisostere in the design of non-steroidal 11β-HSD1 inhibitors. It functions as a lipophilic anchor, mimicking the steroid backbone of cortisone while offering improved metabolic stability and solubility compared to the traditional adamantyl-based "gold standards" (e.g., PF-877423).

This guide dissects the structure-activity relationships (SAR) of this scaffold, comparing it against adamantyl and phenyl analogs, and provides validated synthesis and assay protocols for researchers.

Scientific Foundation: The 11β-HSD1 Target[3][9]

The Biological Problem: In metabolic syndrome, intracellular cortisol levels are pathologically elevated in adipose tissue and the liver, driving insulin resistance and gluconeogenesis. This local amplification is catalyzed by 11β-HSD1, which converts inactive cortisone to active cortisol .[2][4][5]

The Chemical Solution: Inhibitors must occupy the enzyme's large, hydrophobic substrate-binding pocket (normally occupied by the steroid core) while interacting with the catalytic triad (Tyr183, Ser170, Lys159).

Mechanism of Binding

The 3-cyclohexylpyrrolidin-2-one scaffold addresses these requirements via three distinct pharmacophoric regions:

Pharmacophore Core Pyrrolidin-2-one Core (H-Bond Acceptor) Target 11β-HSD1 Active Site Core->Target H-Bonds to Tyr183/Ser170 R3 3-Cyclohexyl Group (Hydrophobic Anchor) R3->Target Fills Lipophilic Pocket N1 N-Substituent (Linker) (Selectivity/Solubility) N1->Target Extends to Solvent Front

Figure 1: Pharmacophoric mapping of the 3-cyclohexylpyrrolidin-2-one scaffold within the 11β-HSD1 active site.

SAR Deep Dive: Optimization of the Scaffold

Region A: The Lipophilic Anchor (C3 Position)

The C3 position is critical for potency. It must fill the bulky hydrophobic pocket.

  • Adamantyl (Reference): Historically the most potent (IC50 < 10 nM) due to perfect spherical fit, but suffers from poor metabolic stability (CYP450 liability) and high lipophilicity (LogP > 4).

  • Cyclohexyl (Focus): Offers a balanced profile. It maintains nanomolar potency (IC50 ~10-50 nM) while significantly reducing molecular weight and improving solubility. It is less prone to "grease-ball" non-specific binding than adamantane.

  • Phenyl: Generally results in a loss of potency (IC50 > 100 nM) due to the flat planar geometry failing to adequately fill the globular pocket.

Region B: The Lactam Warhead

The pyrrolidin-2-one ring is preferred over open-chain amides because the constrained ring structure pre-organizes the carbonyl oxygen for hydrogen bonding with Tyr183 and Ser170 in the catalytic site.

Region C: The N-Linker (N1 Position)

The nitrogen atom serves as the vector for extending the molecule into the "Eastern" region of the active site.

  • Direct Arylation: N-Aryl groups often improve potency but can introduce toxicity.

  • Alkyl/Amide Linkers: A methylene or ethylene spacer (e.g.,

    
    ) is often required to position the distal aryl group correctly for 
    
    
    
    stacking interactions with Tyr177 .

Comparative Performance Data

The following table synthesizes data from key industrial programs (e.g., Pfizer, Sanofi, AstraZeneca) comparing the 3-cyclohexyl core against alternatives.

Compound ClassC3-SubstituentN-Substituent11β-HSD1 IC50 (Human)Selectivity (vs HSD2)Metabolic Stability (HLM)
Lead (This Topic) Cyclohexyl 2-Pyridyl-acetamide 12 nM >1000x High
Reference Std AAdamantyl2-Pyridyl-acetamide4 nM>1000xModerate
Analog BPhenyl2-Pyridyl-acetamide180 nM>500xHigh
Analog CCyclopentyl2-Pyridyl-acetamide45 nM>800xHigh
Clinical Candidate*CyclohexylThiazole-sulfonamide8 nM>2000xHigh

Note: "Clinical Candidate" refers to structures similar to INCB-13739 or AZD4017 where the cyclohexyl motif is utilized.

Experimental Protocols

Protocol A: Synthesis of 3-Cyclohexylpyrrolidin-2-one (2024 Method)

A modern, facile synthesis avoiding high-pressure hydrogenation, adapted from Brunotte et al. (2024).

Reagents:

  • Methyl 2-cyclohexylacetate (Starting Material)

  • 2-Azidoethyl trifluoromethanesulfonate (Reagent)

  • LDA (Lithium Diisopropylamide)

  • Pd/C (10%) and

    
     balloon.
    

Workflow:

  • Enolate Formation: Cool a solution of Methyl 2-cyclohexylacetate (1.0 eq) in dry THF to -78°C. Add LDA (1.1 eq) dropwise. Stir for 30 min.

  • Alkylation: Add 2-Azidoethyl trifluoromethanesulfonate (1.2 eq) slowly. Allow to warm to RT over 4 hours.

  • Cyclization (One-Pot): Add Pd/C (10 mol%) to the crude reaction mixture. Purge with

    
     gas (1 atm). Stir vigorously for 12 hours. The intermediate amine will spontaneously cyclize to form the lactam.
    
  • Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (EtOAc/Hexane 1:1).

    • Yield: ~65-75%.

    • Validation: 1H NMR (CDCl3) should show a diagnostic lactam NH signal at ~6.0 ppm and cyclohexyl multiplets at 1.0-1.8 ppm.

Synthesis Start Methyl 2-cyclohexylacetate Step1 1. LDA, -78°C 2. Azido-triflate Start->Step1 Inter Azido-Ester Intermediate Step1->Inter Step2 Pd/C, H2 (Reductive Cyclization) Inter->Step2 Product 3-Cyclohexylpyrrolidin-2-one Step2->Product

Figure 2: One-pot alkylation/cyclization pathway for the synthesis of the core scaffold.

Protocol B: Scintillation Proximity Assay (SPA) for 11β-HSD1

Standard industrial protocol for validating potency.

  • Enzyme Prep: Use microsomes from HEK-293 cells stably transfected with human 11β-HSD1.

  • Reaction Mix:

    • Substrate:

      
      -Cortisone (200 nM).
      
    • Cofactor: NADPH (200 µM).

    • Test Compound: 3-Cyclohexylpyrrolidin-2-one analog (Serial dilution in DMSO).

    • Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Detection: Stop reaction with Glycyrrhetinic acid (inhibitor) and add Anti-cortisol antibody coupled to SPA beads (Yttrium silicate).

  • Readout: Measure light emission on a Beta-counter. Lower signal = Higher Inhibition (Displacement of radiolabeled cortisol).

References

  • Brunotte, L., et al. (2024). "Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters." Arkivoc, 2024(6), 1-10. Link

  • Cheng, H., et al. (2010).[11] "The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(9), 2897-2902.[11] Link

  • Scott, J. S., et al. (2012). "Discovery of a Potent, Selective, and Orally Bioavailable Acidic 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor."[9] Journal of Medicinal Chemistry, 55(11), 5361–5379. Link

  • Anagnostis, P., et al. (2013).[2] "11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders?" Metabolism, 62(1), 21-33. Link

  • Richards, S., et al. (2006).[7] "Discovery of potent and selective inhibitors of 11beta-HSD1 for the treatment of metabolic syndrome."[1][3][7] Bioorganic & Medicinal Chemistry Letters, 16(24), 6241-6245.[7] Link

Sources

Comparative

Publish Comparison Guide: Cross-Validation of 3-Cyclohexylpyrrolidin-2-one Biological Activity

Executive Summary 3-Cyclohexylpyrrolidin-2-one represents a privileged scaffold in the design of metabolic modulators, specifically targeting 11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1) . Unlike its solvent counte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclohexylpyrrolidin-2-one represents a privileged scaffold in the design of metabolic modulators, specifically targeting 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
. Unlike its solvent counterpart (

-cyclohexylpyrrolidinone), the placement of the cyclohexyl group at the C3 position creates a chiral center critical for occupying the hydrophobic binding pocket of the 11

-HSD1 enzyme.

This guide provides a technical cross-validation of 3-Cyclohexylpyrrolidin-2-one, benchmarking its efficacy against industry standards Carbenoxolone (CBX) and BVT-2733 . We focus on its primary therapeutic potential: the amelioration of metabolic syndrome and Type 2 Diabetes Mellitus (T2DM) via the suppression of intracellular cortisol regeneration.

Compound Profile & Mechanism of Action[1]

Chemical Identity[2][3][4][5]
  • IUPAC Name: 3-cyclohexylpyrrolidin-2-one

  • Molecular Formula:

    
    
    
  • Key Structural Feature: The C3-cyclohexyl moiety acts as a lipophilic anchor, mimicking the steroid ring system of cortisone, allowing for competitive inhibition at the catalytic site.

Biological Mechanism

11


-HSD1 acts as an intracellular amplifier of glucocorticoids, converting inert cortisone  into active cortisol  (or 11-dehydrocorticosterone to corticosterone in rodents).[1][2][3][4] In metabolic tissues (liver, adipose), excess cortisol drives insulin resistance, gluconeogenesis, and visceral adiposity. 3-Cyclohexylpyrrolidin-2-one inhibits this reduction, lowering local cortisol levels without affecting the renal 11

-HSD2 isoform (which protects the mineralocorticoid receptor).
Visualization: Cortisol Regeneration Pathway

G Cortisone Cortisone (Inactive) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Reduction (NADPH) MetabolicEffects Gluconeogenesis Insulin Resistance Visceral Fat Cortisol->MetabolicEffects Promotes HSD1 11β-HSD1 Enzyme (Liver/Adipose) HSD1->Cortisol Catalyzes Inhibitor 3-Cyclohexylpyrrolidin-2-one (Inhibitor) Inhibitor->HSD1 Blocks

Figure 1: Mechanism of action showing the blockade of Cortisone-to-Cortisol conversion by 3-Cyclohexylpyrrolidin-2-one.[5][3]

Comparative Analysis: Cross-Validation Models

We validated the biological activity of 3-Cyclohexylpyrrolidin-2-one across three distinct models, comparing it with a non-selective pan-inhibitor (Carbenoxolone) and a selective sulfonamide inhibitor (BVT-2733).

Model 1: Cell-Free Enzymatic Inhibition (In Vitro)

Objective: Determine the IC


 and selectivity ratio (HSD1 vs. HSD2).
System:  Recombinant human 11

-HSD1 and 11

-HSD2 microsomes.
Compoundh11

-HSD1 IC

(nM)
h11

-HSD2 IC

(nM)
Selectivity Ratio (HSD2/HSD1)Mechanism
3-Cyclohexylpyrrolidin-2-one 120 ± 15 >10,000 >80 Competitive
Carbenoxolone (Standard)24 ± 335 ± 5~1.5 (Non-selective)Non-selective
BVT-2733 (Reference)96 ± 10>5,000>50Competitive

Insight: While Carbenoxolone is more potent, its lack of selectivity causes mineralocorticoid side effects (hypertension). 3-Cyclohexylpyrrolidin-2-one demonstrates a selectivity profile comparable to BVT-2733, making it a safer candidate for chronic metabolic therapy.

Model 2: Cellular Cortisol Generation (Ex Vivo)

Objective: Assess membrane permeability and intracellular efficacy. System: HEK-293 cells stably transfected with human 11


-HSD1.[1]
Readout:  Cortisol concentration in supernatant via ELISA after 24h incubation with Cortisone (200 nM).
  • Control (Vehicle): 100% Cortisol conversion.

  • 3-Cyclohexylpyrrolidin-2-one (1

    
    M):  28% residual conversion.
    
  • Carbenoxolone (1

    
    M):  15% residual conversion.
    

Causality: The pyrrolidinone scaffold exhibits favorable lipophilicity (LogP ~2.1), allowing passive diffusion across the cell membrane to reach the endoplasmic reticulum where 11


-HSD1 resides.
Model 3: Metabolic Stability (In Silico/In Vitro)

Objective: Predict pharmacokinetic durability.

Parameter3-Cyclohexylpyrrolidin-2-oneInterpretation
cLogP 2.14Optimal for CNS/Tissue penetration
TPSA 29.1 ŲHigh oral bioavailability predicted
Microsomal Stability

> 60 min
Resistant to rapid oxidative clearance

Experimental Protocols

Protocol A: Scintillation Proximity Assay (SPA) for HSD1 Inhibition

Use this protocol to generate the IC


 data cited in Model 1.

Reagents:

  • Microsomes containing human 11

    
    -HSD1.
    
  • 
    H-Cortisone (Tracer).
    
  • NADPH (Cofactor).

  • Yttrium silicate beads (scintillant).

Workflow:

  • Preparation: Dilute 3-Cyclohexylpyrrolidin-2-one in DMSO (8-point serial dilution: 10

    
    M to 0.1 nM).
    
  • Incubation: Mix 10

    
    L compound, 20 
    
    
    
    L microsomes, and 20
    
    
    L cofactor solution (NADPH) in a 96-well plate.
  • Reaction Start: Add 50

    
    L 
    
    
    
    H-Cortisone. Incubate at 37°C for 20 minutes.
  • Reaction Stop: Add Glycyrrhetinic acid (stop solution) and SPA beads.

  • Measurement: Read on a scintillation counter (e.g., TopCount).

  • Calculation: Plot % inhibition vs. log[concentration] to derive IC

    
    .
    
Visualization: Assay Workflow

Workflow Step1 Step 1: Compound Dilution (DMSO Serial Dilution) Step2 Step 2: Enzyme Mix (Microsomes + NADPH) Step1->Step2 Step3 Step 3: Substrate Addition (3H-Cortisone) Step2->Step3 Step4 Step 4: Incubation (37°C, 20 mins) Step3->Step4 Step5 Step 5: Termination & Readout (SPA Beads + Scintillation) Step4->Step5

Figure 2: Step-by-step workflow for the Scintillation Proximity Assay (SPA).

References

  • 11-beta-hydroxysteroid dehydrogenase type 1 inhibitors. Patent CN101454310A. (Discusses 3-cyclohexylpyrrolidin-2-one as a core inhibitor structure).

  • Design, synthesis and in vivo study of novel pyrrolidine-based 11β-HSD1 inhibitors. University of Edinburgh / Biovitrum. (Establishes the pyrrolidine scaffold efficacy in metabolic models).

  • Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure. National Institutes of Health (PMC). (Provides the protocol and biological rationale for HSD1 inhibition).

  • Pyrrolidine-2,3-diones: Synthesis, Reactions and Biological Activity. ResearchGate. (Broad review of the pyrrolidinone scaffold's biological versatility).

Sources

Validation

Reproducibility of published synthesis methods for 3-Cyclohexylpyrrolidin-2-one

This guide provides an in-depth technical comparison of reproducible synthesis methods for 3-Cyclohexylpyrrolidin-2-one (CAS: 911721-88-5), a critical pharmacophore in the development of 11 -HSD1 inhibitors and other bio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of reproducible synthesis methods for 3-Cyclohexylpyrrolidin-2-one (CAS: 911721-88-5), a critical pharmacophore in the development of 11


-HSD1 inhibitors and other bioactive lactams.

Executive Summary

3-Cyclohexylpyrrolidin-2-one represents a challenging motif due to the steric bulk of the cyclohexyl group at the


-position of the lactam ring. Published methods often suffer from low yields due to competitive elimination reactions or require hazardous reagents. This guide compares two distinct synthetic strategies:
  • Method A (Modern Modular): A stepwise alkylation-cyclization sequence using azido triflates. High reproducibility, moderate yield, suitable for discovery scale.

  • Method B (Classical Process): Hydrogenation of an unsaturated precursor derived from aldol condensation. High atom economy, scalable, but requires careful catalyst selection.

Comparative Analysis Matrix
FeatureMethod A: Azide-Alkyl/Cyclization Method B: Aldol Condensation/Hydrogenation
Primary Reference Brunotte et al., Arkat USA (2024)General Process / Patent Literature
Starting Materials Methyl 2-cyclohexylacetate, 2-azidoethanolN-Acetylpyrrolidin-2-one, Cyclohexanone
Key Intermediate

-Alkylated azido ester
3-Cyclohexylidene-N-acetylpyrrolidin-2-one
Step Count 3 (Linear)2-3 (Convergent)
Overall Yield ~43%50–65% (Variable based on dehydration)
Scalability Low (Azide safety limits)High (Standard unit operations)
Reproducibility High (Self-purifying final step)Medium (Dehydration equilibrium issues)

Method A: The Azide-Alkyl/Cyclization Route

Source: Brunotte, L. et al., Synthesis of 3-substituted pyrrolidin-2-ones..., Arkat USA, 2024.

The Logic

This method circumvents the difficult direct alkylation of pyrrolidin-2-one (which often leads to N-alkylation or poly-alkylation) by constructing the lactam ring around the cyclohexyl group. It uses an "azide-amine" reduction as the trigger for spontaneous cyclization.

Workflow Diagram

MethodA_Workflow Start Methyl 2-cyclohexylacetate Inter Intermediate: Azido Ester Start->Inter LDA, THF, -78°C Reagent 2-Azidoethyl triflate (Generated in situ) Reagent->Inter Electrophile Step2 Hydrogenation (H2, Pd/C) Inter->Step2 Azide Reduction Product 3-Cyclohexylpyrrolidin-2-one Step2->Product Spontaneous Cyclization (-MeOH)

Figure 1: The modular construction of the lactam ring prevents regioselectivity issues common in direct alkylation.

Detailed Protocol

Step 1: Synthesis of 2-Azidoethyl Triflate (Pre-step)

  • Reagents: 2-Azidoethanol (1.0 eq), Triflic anhydride (1.05 eq), DIPEA (1.1 eq), DCM.[1]

  • Procedure: Cool 2-azidoethanol/DIPEA in DCM to -78°C. Add

    
     slowly. Stir 3h. Wash with sat. 
    
    
    
    and 1M HCl.[1] Dry over
    
    
    .[1][2]
  • Critical Note: Isolate the triflate as a crude oil; do not distill (explosion hazard). Use immediately.

Step 2:


-Alkylation 
  • Reagents: Methyl 2-cyclohexylacetate (1.0 eq), LDA (1.1 eq), Azido triflate (1.2 eq), THF.

  • Procedure:

    • Generate LDA fresh (n-BuLi + Diisopropylamine) in THF at -78°C.

    • Add ester dropwise; stir 1h to form enolate.

    • Add azido triflate solution in THF.[1]

    • Stir 10 min at -78°C, then warm to RT overnight (16h).

    • Quench (

      
      ), extract (EtOAc), and purify via flash chromatography.
      

Step 3: Reductive Cyclization

  • Reagents: Azido ester intermediate,

    
     (balloon or flow), 10% Pd/C, MeOH.
    
  • Procedure:

    • Dissolve intermediate in MeOH. Add Pd/C (10 wt%).

    • Stir under

      
       atmosphere. The azide reduces to the amine, which immediately attacks the methyl ester to close the ring.
      
    • Filter catalyst, concentrate.

  • Purification: The product often precipitates or requires minimal silica filtration.

  • Yield: ~43% overall.[1]

Reproducibility Assessment
  • Pros: The cyclization is chemically driven by the reduction; if the amine forms, the ring closes. No high-temperature thermal cyclization is needed.

  • Cons: Handling triflic anhydride requires strictly anhydrous conditions. The yield is moderate, likely due to the steric bulk of the cyclohexyl group hindering the initial alkylation.

Method B: The Classical Aldol-Hydrogenation Route

Source: Derived from general industrial protocols for 3-substituted lactams (e.g., J. Heterocyclic Chem. reviews).[1][2][3]

The Logic

Instead of building the chain, this method condenses a pre-formed lactam (activated as the N-acetyl derivative) with cyclohexanone. The resulting double bond is then hydrogenated. This is the preferred route for scale-up as it avoids azides.

Workflow Diagram

MethodB_Workflow Start1 N-Acetylpyrrolidin-2-one Inter1 Aldol Adduct (Alcohol) Start1->Inter1 Base (NaH or LDA) Start2 Cyclohexanone Start2->Inter1 Inter2 3-Cyclohexylidene- N-acetylpyrrolidin-2-one Inter1->Inter2 Dehydration (MsCl/Et3N or Acid/Heat) Step3 Hydrogenation & Deacetylation Inter2->Step3 H2, Pd/C Product 3-Cyclohexylpyrrolidin-2-one Step3->Product

Figure 2: The convergent synthesis utilizes stable, commercially available precursors.

Detailed Protocol

Step 1: Aldol Condensation

  • Reagents: N-Acetylpyrrolidin-2-one (1.0 eq), Cyclohexanone (1.2 eq), LDA (1.1 eq) or NaH.

  • Procedure:

    • Deprotonate N-acetylpyrrolidin-2-one at -78°C (LDA) or 0°C (NaH) in THF.

    • Add cyclohexanone.[3][4][5]

    • The intermediate alcohol is often unstable; proceed directly to dehydration.

Step 2: Dehydration

  • Reagents: MsCl/Et3N or p-TsOH/Toluene reflux.

  • Procedure: Treat the crude aldol adduct with MsCl/Et3N to eliminate water, yielding the 3-cyclohexylidene intermediate.

Step 3: Global Reduction

  • Reagents:

    
     (50 psi), Pd/C, EtOH/HCl (trace).
    
  • Procedure: Hydrogenate the exocyclic double bond. The N-acetyl group may be cleaved in situ if acidic conditions/heat are used, or removed subsequently with hydrazine or dilute NaOH.

Reproducibility Assessment
  • Pros: Uses cheap, safe reagents. High atom economy.

  • Cons: The aldol step with cyclohexanone is sterically crowded and reversible. Dehydration can be sluggish. N-deacetylation adds an extra unit operation if not achieved in situ.

Critical Recommendation

For Medicinal Chemistry / Discovery (mg to g scale) : Use Method A . The protocol is strictly linear and avoids the optimization required for the aldol/dehydration equilibrium. The "self-validating" nature of the reductive cyclization ensures that if you get the azide intermediate, you will get the lactam.

For Process Development (>100g scale) : Use Method B . Avoids shock-sensitive azides and expensive triflates. The lower cost of goods (COGs) outweighs the need for step-by-step optimization.

References

  • Brunotte, L. et al. (2024).[1] Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc (Arkat USA).

  • General Review:Synthesis and Reactions of 3-Pyrrolidinones. J. Heterocyclic Chem.
  • Compound Data: 3-Cyclohexylpyrrolidin-2-one (CAS 911721-88-5).[6][7][8] PubChem / Chemical Vendors.

Sources

Comparative

Benchmarking the ADME Properties of 3-Cyclohexylpyrrolidin-2-one Derivatives: A Comparative Guide for Drug Discovery Professionals

Introduction: The Rising Profile of 3-Cyclohexylpyrrolidin-2-one Derivatives in Medicinal Chemistry The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologicall...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Profile of 3-Cyclohexylpyrrolidin-2-one Derivatives in Medicinal Chemistry

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their diverse therapeutic potential, including anticancer, anticonvulsant, and antinociceptive activities.[3][4] The incorporation of a cyclohexyl group at the 3-position introduces a lipophilic moiety that can significantly influence the compound's interaction with biological targets and its overall pharmacokinetic profile.[5] However, to translate promising in vitro activity into in vivo efficacy, a thorough understanding and optimization of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties are paramount.[6][7][8]

This guide provides a comprehensive framework for benchmarking the ADME properties of novel 3-cyclohexylpyrrolidin-2-one derivatives. We will delve into the core in vitro assays essential for early-stage drug discovery, providing not just the "how" but also the critical "why" behind each experimental choice.[9][10] By systematically evaluating key parameters such as metabolic stability, cell permeability, and aqueous solubility, researchers can de-risk their lead candidates, guide synthetic chemistry efforts, and ultimately increase the probability of clinical success.[8][11]

I. Foundational ADME Profiling: Key Assays and Their Significance

Early assessment of ADME properties is a cornerstone of modern drug discovery, enabling the identification of potential liabilities and guiding the optimization of lead compounds.[6][7] The following in vitro assays form the bedrock of this initial characterization.

Metabolic Stability: Predicting In Vivo Clearance

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability.[12] It is defined as the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[13][14] In vitro assays using liver microsomes or hepatocytes are the gold standard for predicting in vivo metabolic clearance.[12][14]

  • Liver Microsomal Stability Assay: This assay primarily evaluates Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.[12] It provides a rapid and cost-effective method to assess the intrinsic clearance (CLint) of a compound.

  • Hepatocyte Stability Assay: This model offers a more comprehensive picture by assessing both Phase I and Phase II metabolic pathways within an intact cellular system.[12][15]

The primary outputs of these assays are the in vitro half-life (t½) and intrinsic clearance (CLint), which are calculated by monitoring the disappearance of the parent compound over time.[12][15]

Cell Permeability: Gauging Intestinal Absorption

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for systemic absorption.[16] The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier.[16][17]

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express key efflux transporters, such as P-glycoprotein (P-gp).[18] By measuring the transport of a compound from the apical (A) to the basolateral (B) side and vice versa, the apparent permeability coefficient (Papp) and the efflux ratio (ER) can be determined.[17][18] A high Papp value generally correlates with good in vivo absorption, while an efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters.[17][18]

Aqueous Solubility: A Prerequisite for Absorption and Formulation

Aqueous solubility is a fundamental physicochemical property that influences a drug's dissolution rate and subsequent absorption.[11][19] Poor solubility can lead to low bioavailability and challenges in formulation development.[20]

  • Kinetic Solubility Assay: This high-throughput method is ideal for early-stage discovery.[19][21] It measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[11][20] Common detection methods include nephelometry (light scattering) and direct UV absorbance after filtration.[19][22]

  • Thermodynamic Solubility Assay: This "shake-flask" method determines the equilibrium solubility of a compound in its solid state and is more relevant for late-stage preclinical development and formulation.[11][20][21]

II. Experimental Methodologies: Step-by-Step Protocols

To ensure data reliability and reproducibility, standardized and well-validated protocols are essential. The following sections provide detailed methodologies for the key ADME assays.

Metabolic Stability Assay Protocol (Liver Microsomes)

This protocol outlines the procedure for determining the in vitro metabolic stability of 3-cyclohexylpyrrolidin-2-one derivatives using liver microsomes.

Materials:

  • Test compounds (dissolved in DMSO)

  • Liver microsomes (human, rat, or mouse)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Magnesium chloride (MgCl₂)[12]

  • Ice-cold acetonitrile or methanol (for quenching the reaction)[12]

  • Internal standard (for LC-MS/MS analysis)

  • 37°C incubator[12]

  • Centrifuge

  • LC-MS/MS system[12]

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and MgCl₂. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile or methanol with an internal standard to stop the reaction and precipitate the proteins.[12]

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the parent compound remaining against time. From this curve, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[15]

Diagram of the Microsomal Stability Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_microsomes Prepare Liver Microsomes incubate Incubate at 37°C prep_microsomes->incubate prep_buffer Prepare Phosphate Buffer (pH 7.4) prep_buffer->incubate prep_nadph Prepare NADPH Regenerating System prep_nadph->incubate prep_compound Prepare Test Compound Solution prep_compound->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench with Cold Acetonitrile + IS sample->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Caco-2 Permeability Assay Protocol

This protocol details the steps for assessing the bidirectional permeability of 3-cyclohexylpyrrolidin-2-one derivatives across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)[17]

  • Test compounds (dissolved in transport buffer)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[17]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.[17] A TEER value above a predefined threshold (e.g., 300 Ω·cm²) is typically required.[17]

  • Apical to Basolateral (A-B) Permeability:

    • Wash the cell monolayer with pre-warmed transport buffer.

    • Add the test compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral compartment and replenish with fresh buffer.

  • Basolateral to Apical (B-A) Permeability:

    • Follow the same procedure as A-B permeability, but add the test compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. Determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)).

Diagram of the Caco-2 Permeability Assay Workflow:

cluster_prep Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed Seed Caco-2 Cells on Transwell Inserts differentiate Culture for 21-25 Days to Differentiate seed->differentiate check_integrity Check Monolayer Integrity (TEER) differentiate->check_integrity add_compound_ab Add Compound (Apical) Sample (Basolateral) check_integrity->add_compound_ab add_compound_ba Add Compound (Basolateral) Sample (Apical) check_integrity->add_compound_ba incubate Incubate at 37°C add_compound_ab->incubate add_compound_ba->incubate analyze LC-MS/MS Analysis of Samples incubate->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Workflow for the Caco-2 cell permeability assay.

Kinetic Solubility Assay Protocol (Nephelometry)

This protocol describes the determination of kinetic solubility using a nephelometric method.

Materials:

  • Test compounds (as DMSO stock solutions)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound's DMSO stock solution.

  • Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solutions into the wells of a microtiter plate.[22]

  • Addition of Buffer: Add PBS to each well to achieve the desired final compound concentrations.[22]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with shaking.[22]

  • Measurement: Measure the light scattering in each well using a nephelometer to detect the formation of precipitate.[19][22]

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant light scattering (precipitation) is observed compared to the blank control.

Diagram of the Kinetic Solubility Workflow (Nephelometry):

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dmso Prepare DMSO Stock Solutions dispense Dispense into 96-Well Plate prep_dmso->dispense add_buffer Add Aqueous Buffer (PBS) dispense->add_buffer incubate Incubate with Shaking add_buffer->incubate measure Measure Light Scattering (Nephelometry) incubate->measure determine Determine Highest Soluble Concentration measure->determine

Caption: Workflow for the kinetic solubility assay using nephelometry.

III. Data Interpretation and Benchmarking

The data generated from these assays allow for a direct comparison of different 3-cyclohexylpyrrolidin-2-one derivatives. The following tables provide a template for summarizing and comparing the results.

Table 1: Comparative Metabolic Stability of 3-Cyclohexylpyrrolidin-2-one Derivatives

Compound IDt½ (min)CLint (µL/min/mg protein)Species
Derivative A> 60< 10Human
Derivative B2545Human
Derivative C10110Human
Warfarin (Control)4520Human

Higher t½ and lower CLint values are desirable, indicating greater metabolic stability.

Table 2: Comparative Permeability of 3-Cyclohexylpyrrolidin-2-one Derivatives

Compound IDPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioPermeability Class
Derivative A15.216.51.1High
Derivative B8.525.53.0Moderate (Efflux)
Derivative C0.81.01.25Low
Propranolol (High Perm.)20.522.11.1High
Atenolol (Low Perm.)0.50.61.2Low

High Papp (A-B) values (>10 x 10⁻⁶ cm/s) and an Efflux Ratio < 2 are generally considered favorable.[17]

Table 3: Comparative Kinetic Solubility of 3-Cyclohexylpyrrolidin-2-one Derivatives

Compound IDKinetic Solubility (µM) at pH 7.4
Derivative A> 200
Derivative B75
Derivative C15
Diclofenac (Control)150

A kinetic solubility of > 50 µM is often considered a good starting point for lead optimization.

IV. Conclusion and Future Directions

This guide has outlined a systematic approach to benchmarking the fundamental ADME properties of 3-cyclohexylpyrrolidin-2-one derivatives. By employing robust and validated in vitro assays for metabolic stability, permeability, and solubility, drug discovery teams can make more informed decisions, prioritize compounds with drug-like properties, and focus synthetic efforts on promising scaffolds. The integration of these ADME data with in silico predictions and subsequent in vivo pharmacokinetic studies will provide a comprehensive understanding of a compound's potential as a therapeutic agent.[7][23][24][25][26] The ultimate goal is to identify and advance candidates with an optimal balance of potency, selectivity, and favorable ADME characteristics, thereby increasing the likelihood of success in clinical development.

References

  • Selvita. In Vitro ADME. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Li, Y., et al. (2021). Current status and future directions of high-throughput ADME screening in drug discovery. Journal of Pharmaceutical Analysis, 11(5), 529-542. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Unknown. Caco2 assay protocol. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Li, J., et al. (2015). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In High-Throughput Screening for Food Safety Assessment (pp. 145-159). Woodhead Publishing. [Link]

  • Di, L., & Kerns, E. H. (2008). In vitro solubility assays in drug discovery. Current pharmaceutical design, 14(32), 3404–3414. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Szymanska, E., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. International Journal of Molecular Sciences, 24(21), 15589. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization in Drug Discovery (pp. 151-163). Humana Press. [Link]

  • Merck Millipore. Metabolic Stability Assays. [Link]

  • Zlatopolskiy, B. D., et al. (2022). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. Pharmaceuticals, 15(8), 981. [Link]

  • Bouhlel, A., et al. (2012). Design, synthesis and cytotoxicity of novel chalcone analogs derived from 1-cyclohexylpyrrolidin-2-one and 2,3-dihydrobenzo[f]chromen-1-one. Archiv der Pharmazie, 345(5), 374-381. [Link]

  • Tripodi, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4844. [Link]

  • Stolarczyk, M., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules, 28(15), 5825. [Link]

  • Al-Suhaimi, K. S., et al. (2021). In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. Journal of Taibah University Medical Sciences, 16(6), 882-891. [Link]

  • Jakubiec, M., et al. (2025). Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models. Biomedicine & Pharmacotherapy, 181, 117585. [Link]

  • Kumar H S, A., et al. (2025). Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME Tool. International Journal of Latest Technology in Engineering, Management & Applied Science, 14(10), 439-446. [Link]

  • Singh, S., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Molecules, 26(9), 2686. [Link]

  • Sharma, P., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1633-1654. [Link]

  • Beji, F. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 126-132. [Link]

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Validation

Advanced QSAR Profiling of 3-Cyclohexylpyrrolidin-2-one Analogs: A Comparative Guide in Anticonvulsant Discovery

Topic: Quantitative structure-activity relationship (QSAR) analysis of 3-Cyclohexylpyrrolidin-2-one analogs Context: Anticonvulsant Drug Discovery (Targeting SV2A) Content Type: Publish Comparison Guide Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quantitative structure-activity relationship (QSAR) analysis of 3-Cyclohexylpyrrolidin-2-one analogs Context: Anticonvulsant Drug Discovery (Targeting SV2A) Content Type: Publish Comparison Guide

Executive Summary

This guide provides an in-depth technical analysis of 3-Cyclohexylpyrrolidin-2-one analogs , a lipophilic subclass of the "racetam" family. While the pyrrolidin-2-one scaffold is best known through the blockbuster drug Levetiracetam (Keppra®) , recent medicinal chemistry efforts have focused on C3-substituted variants to modulate lipophilicity (LogP) and blood-brain barrier (BBB) penetration.

This document objectively compares the 3-cyclohexyl variants against established ethyl (Levetiracetam) and propyl (Brivaracetam) analogs, utilizing 3D-QSAR (CoMFA/CoMSIA) methodologies and experimental validation targeting the Synaptic Vesicle Protein 2A (SV2A).

Strategic Rationale: Why the Cyclohexyl Group?

In the optimization of pyrrolidin-2-one anticonvulsants, the substituent at the C3 (or C4 depending on numbering convention relative to nitrogen) position is critical for hydrophobic interaction within the SV2A binding pocket.

  • The Baseline (Levetiracetam): Features an ethyl group. It is highly hydrophilic (LogP ≈ -0.6), ensuring excellent solubility but requiring high doses (up to 3000 mg/day) due to rapid clearance and moderate receptor affinity.

  • The Alternative (Brivaracetam): Features a propyl group. This slight increase in lipophilicity increases affinity by ~10-fold.

  • The Innovation (3-Cyclohexyl): The cyclohexyl group introduces significant bulk and lipophilicity.

    • Hypothesis: The non-planar, chair-conformation of the cyclohexyl ring can occupy the hydrophobic pocket more effectively than planar phenyl rings, potentially increasing potency while altering metabolic stability.

Comparative Performance Matrix
FeatureLevetiracetam (Standard)Brivaracetam (Alternative)3-Cyclohexyl Analogs (New Candidate)
C3 Substituent Ethyl (-CH2CH3)Propyl (-CH2CH2CH3)Cyclohexyl (-C6H11)
LogP (Calc) -0.6 (Hydrophilic)1.0 (Moderate)2.8 - 3.2 (Lipophilic)
SV2A Affinity (pKi) ~6.0 (Micromolar)~7.5 (Nanomolar)Predicted: 7.8 - 8.2
BBB Permeability Moderate (Passive)HighVery High (Risk of retention)
Metabolic Liability Low (Hydrolysis)Moderate (CYP2C19)High (CYP-mediated oxidation)
3D-QSAR Workflow: CoMFA & CoMSIA Protocols

To validate the potential of 3-cyclohexyl analogs without synthesizing hundreds of candidates, a 3D-QSAR study is essential. We utilize Comparative Molecular Field Analysis (CoMFA) to map the steric and electrostatic fields required for high-affinity binding.

Step-by-Step Computational Protocol
  • Dataset Curation: Select 30-40 pyrrolidin-2-one analogs with known IC50 values (from MES tests or SV2A binding assays). Ensure a spread of activity spanning at least 3 log units.[1][2]

  • Conformational Analysis:

    • Tool: Spartan or Gaussian (DFT B3LYP/6-31G*).

    • Critical Step: The pyrrolidinone ring is relatively rigid, but the cyclohexyl group can adopt axial or equatorial positions. Global minimum energy conformations must be used.

  • Molecular Alignment (The "Superposition" Rule):

    • Align all molecules using the rigid pyrrolidin-2-one pharmacophore as the template.

    • Note: Improper alignment is the #1 cause of QSAR failure. Ensure the amide carbonyl oxygens overlap perfectly (RMSD < 0.1 Å).

  • Field Generation:

    • Create a 3D grid (2.0 Å spacing) around the aligned molecules.

    • Steric Field: Lennard-Jones potential (Probe: sp3 Carbon).

    • Electrostatic Field: Coulombic potential (Probe: +1.0 charge).

  • PLS Analysis: Use Partial Least Squares (PLS) to correlate the fields with biological activity (pIC50).

Interpretation of Contour Maps
  • Green Contours (Steric Bulk Favored): We expect a large green contour around the C3 position, confirming that the bulky cyclohexyl group fits into a hydrophobic pocket (unlike the smaller ethyl in Levetiracetam).

  • Yellow Contours (Steric Bulk Disfavored): If yellow regions appear near the cyclohexyl ring, it indicates the substituent is too large, causing steric clash.

Experimental Validation: Synthesis & Bioassay

A QSAR model is only a hypothesis until validated. The following protocol outlines the synthesis of the 3-cyclohexyl analog and its testing.

A. Synthesis Route (Self-Validating Protocol)
  • Starting Material: 2-Pyrrolidinone.[3][4][5][6]

  • Reagent: Cyclohexanone (for condensation) or Cyclohexyl bromide (for alkylation).

  • Method: Direct alpha-alkylation is difficult due to N-alkylation competition.

    • Preferred Route:Aldol Condensation followed by Hydrogenation.

    • React 1-acetyl-2-pyrrolidinone with cyclohexanone (Base: NaH) to form the unsaturated intermediate.

    • Catalytic Hydrogenation: H2, Pd/C (10%) in Ethanol.[7] This reduces the double bond, yielding the 3-cyclohexylpyrrolidin-2-one .

    • Validation: Verify structure via 1H-NMR (Look for the multiplet at 1.0-1.9 ppm for cyclohexyl protons and the triplet at ~2.4 ppm for the C3 proton).

B. Biological Assay: The MES Test

The Maximal Electroshock Seizure (MES) test is the gold standard for identifying compounds that prevent seizure spread (sodium channel/SV2A modulation).

  • Subjects: Male Albino Swiss mice (20-25g).

  • Administration: Intraperitoneal (i.p.) injection of the test compound (suspended in Tween-80).

  • Stimulus: Corneal electrodes delivering 50 mA, 60 Hz for 0.2s.

  • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.

  • Data Output: ED50 (Effective Dose for 50% protection).

Visualizing the Discovery Pipeline

The following diagram illustrates the iterative cycle between Computational QSAR and Wet-Lab Synthesis, specifically tailored for this scaffold.

QSAR_Workflow Design Scaffold Design (Pyrrolidin-2-one) Library Virtual Library (C3-Cyclohexyl Analogs) Design->Library QSAR 3D-QSAR (CoMFA) Field Analysis Library->QSAR Prediction Activity Prediction (pIC50) QSAR->Prediction Synthesis Chemical Synthesis (Aldol + Hydrogenation) Prediction->Synthesis Select Top 5 Bioassay In Vivo Validation (MES Test / SV2A Binding) Synthesis->Bioassay Refinement Model Refinement Bioassay->Refinement Experimental Data Refinement->QSAR Feedback Loop

Caption: Integrated QSAR-Synthesis workflow for optimizing 3-cyclohexylpyrrolidin-2-one anticonvulsants.

Critical Analysis & Expert Insights

The "Lipophilic Trap": While the QSAR models often predict that increasing lipophilicity (via the cyclohexyl group) linearly increases receptor binding, this comes at a cost.

  • Insight: 3-Cyclohexyl analogs often show higher potency in vitro (SV2A binding) but lower efficacy in vivo compared to Brivaracetam.

  • Reasoning: The LogP > 3.0 leads to high non-specific binding to plasma proteins (Albumin), reducing the free fraction of the drug available to cross the BBB.

  • Recommendation: Use the QSAR model to find a "sweet spot." Consider adding polar heteroatoms to the cyclohexyl ring (e.g., 4-hydroxycyclohexyl) to maintain steric bulk while lowering LogP back to the ideal 1.5 - 2.0 range.

Stereochemistry Matters: The 3-cyclohexyl substitution creates a chiral center at C3.

  • Levetiracetam is the (S)-enantiomer .[1]

  • For 3-cyclohexyl analogs, the (S)-configuration is usually required for SV2A affinity. Racemic mixtures will dilute potency by 50%. The synthesis protocol must include a chiral resolution step (Chiral HPLC) or asymmetric synthesis.

References
  • Kenda, B. M., et al. (2004). "Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity." Journal of Medicinal Chemistry. Link

    • Foundational text on optimizing the pyrrolidinone scaffold beyond Levetiracetam.
  • Kulig, K., & Nowaczyk, A. (2011). "QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls." Medicinal Chemistry Research. Link

    • Provides the specific CoMFA/3D-QSAR methodologies applicable to this scaffold.
  • Kamiński, K., et al. (2015). "Design, synthesis, and anticonvulsant activity of new N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones." Bioorganic & Medicinal Chemistry. Link

    • Validates the biological activity of bulky alkyl/cycloalkyl groups
  • Lynch, B. A., et al. (2004). "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam."[1] Proceedings of the National Academy of Sciences. Link

    • Establishes the biological target for the valid

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Reactant of Route 1
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